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  • Product: 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • CAS: 1249548-97-7

Core Science & Biosynthesis

Foundational

chemical properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

An In-depth Technical Guide to 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Introduction 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid derivative. The core of this molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

Introduction

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid derivative. The core of this molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] These activities include antibacterial, anti-inflammatory, antioxidant, and antimitotic properties.[1][3] The specific structure of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, featuring a propanoic acid side chain, makes it a valuable building block for creating more complex molecules and for potential use as a pharmacologically active agent itself. This guide provides a detailed overview of its chemical properties, potential synthesis, and relevant experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in research and development. Below is a summary of the known and predicted properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

PropertyValueSource
IUPAC Name 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acidN/A
CAS Number 1249548-97-7[4]
Molecular Formula C8H12N2O2[4]
Molecular Weight 168.19 g/mol [4]
Physical Form Predicted to be a solid at room temperature.Inferred from similar compounds
Predicted pKa ~4-5 (for the carboxylic acid)Inferred from propanoic acid structure[5][6]
Predicted Solubility Soluble in organic solvents like DMSO and methanol; sparingly soluble in water.General chemical principles
Structural Information

The structure consists of a pyrazole ring N-methylated at position 1. A 2-methylpropanoic acid group is attached at the 4th position of the pyrazole ring.

Caption: 2D structure of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Synthesis and Reactivity

A generalized approach would involve the formation of the pyrazole core, followed by the elaboration of the side chain. One possible strategy could start from a suitable pyrazole precursor which is then alkylated to introduce the propanoic acid moiety or a precursor to it.

G start 1-Methyl-1H-pyrazole intermediate1 Formylation/Acylation at C4 start->intermediate1 Vilsmeier-Haack or Friedel-Crafts intermediate2 Wittig or Horner-Wadsworth-Emmons Reaction intermediate1->intermediate2 Introduces double bond intermediate3 Michael Addition of a Methyl Malonate intermediate2->intermediate3 Forms C-C bond intermediate4 Hydrolysis and Decarboxylation intermediate3->intermediate4 product Target Molecule intermediate4->product

Caption: A potential synthetic workflow for the target molecule.

The carboxylic acid group makes the molecule reactive towards standard derivatization reactions, such as esterification and amidation, allowing for its use as a scaffold in the synthesis of compound libraries for screening.

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[1] Compounds containing this moiety have been developed as anti-inflammatory drugs (e.g., celecoxib), antibacterial agents, and anticancer therapeutics.[3][8]

  • Anti-inflammatory: Some pyrazole-containing compounds exhibit anti-inflammatory activity.[2]

  • Antibacterial: Novel pyrazole derivatives have shown promising activity against various bacterial strains, including resistant ones.[3][8]

  • Neurological Disorders: Derivatives of 2-phenyl-3-(1H-pyrazol-4-yl) pyridine have been investigated as allosteric modulators for muscarinic acetylcholine receptors (mAChRs), which are targets for treating neurological and psychiatric disorders.[9]

Given these precedents, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a compound of interest for screening campaigns and for further chemical modification to explore its therapeutic potential.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of a synthesized batch of the target compound. The trustworthiness of this protocol is ensured by the inclusion of a system suitability test and a standardized sample preparation procedure.

1. Materials and Reagents:

  • 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid sample
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Formic acid (FA), 99%+
  • Methanol, HPLC grade
  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions:

  • HPLC System: A standard system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm and 254 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B. Degas both solutions before use.

  • Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

    Caption: Workflow for HPLC purity analysis.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility, a critical parameter for drug development.

1. Materials and Reagents:

  • 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • Distilled or deionized water
  • pH meter
  • Shaking incubator or flask shaker
  • Centrifuge
  • HPLC system for quantification

2. Procedure:

  • Add an excess amount of the solid compound to a known volume of water in a flask.
  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
  • Allow the mixture to equilibrate for at least 24 hours, with continuous agitation.
  • After equilibration, stop the shaking and allow the undissolved solid to settle.
  • Measure the pH of the saturated solution.
  • Centrifuge an aliquot of the supernatant at high speed to remove any suspended particles.
  • Carefully remove a known volume of the clear supernatant and dilute it appropriately.
  • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC with a calibration curve.
  • The calculated concentration represents the aqueous solubility at the experimental temperature and final pH.

Conclusion

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound with properties that make it a person of interest for further investigation in materials science and medicinal chemistry. Its pyrazole core is a known pharmacophore, and the carboxylic acid moiety provides a convenient handle for synthetic modification. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and related molecules.

References

  • 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid — Chemical Substance Information - NextSDS. (URL: [Link])

  • 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID — Chemical Substance Information. (URL: [Link])

  • Stg-001 | C14H10F6N2O2 | CID 125482193 - PubChem - NIH. (URL: [Link])

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. (URL: [Link])

  • Propanoic acid, 2-methyl- - the NIST WebBook. (URL: [Link])

  • 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride - NextSDS. (URL: [Link])

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester - the NIST WebBook. (URL: [Link])

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (URL: [Link])

  • 2-methyl-3-(trimethyl-1h-pyrazol-4-yl)propanoic acid - PubChemLite. (URL: [Link])

  • Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. (URL: [Link])

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - MDPI. (URL: [Link])

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (URL: [Link])

  • 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])

  • Propanoic acid, 2-methyl-, 2-methylpentyl ester - the NIST WebBook. (URL: [Link])

Sources

Exploratory

Pharmacological Utility and Mechanism of Action of the 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Scaffold

Executive Summary In modern drug discovery, the "mechanism of action" (MoA) of an active pharmaceutical ingredient (API) is fundamentally dictated by the spatial geometry and electronic properties of its constituent buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "mechanism of action" (MoA) of an active pharmaceutical ingredient (API) is fundamentally dictated by the spatial geometry and electronic properties of its constituent building blocks. 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249548-97-7)[1] is a highly optimized, commercially available pharmacophore scaffold. Rather than acting as a standalone therapeutic, this molecule is strategically incorporated into larger ligand frameworks to drive specific target engagement—most notably in G-Protein Coupled Receptor (GPCR) antagonism and metalloenzyme inhibition.

This whitepaper dissects the structural pharmacodynamics of this scaffold, outlines its prototypical mechanistic pathways, and provides field-proven, self-validating experimental protocols for evaluating its derivatives.

Physicochemical Profile & Scaffold Identity

Before analyzing the mechanistic utility of the scaffold, it is critical to define its baseline physicochemical parameters. These properties dictate its solubility, membrane permeability, and baseline reactivity during library synthesis.

Table 1: Physicochemical Properties of the Scaffold
ParameterValueMechanistic Implication
CAS Number 1249548-97-7[1][2]Unique identifier for procurement and registry.
Molecular Formula C8H12N2O2[1][2]Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
Molecular Weight 168.19 g/mol [1]High ligand efficiency (LE) potential when binding to target pockets.
SMILES String CC(CC1=CN(N=C1)C)C(=O)O[2]Highlights the chiral center at the alpha-methyl position, requiring stereoselective synthesis for optimal target fit.

(Data sourced from authoritative chemical registries including [1] and [2]).

Structural Pharmacodynamics: The "MoA" of the Moiety

The mechanism of action of any derivative built from this scaffold relies on three highly specific structural features. As an application scientist, I select this building block to solve specific thermodynamic and metabolic challenges in drug design.

  • The 1H-Pyrazol-4-yl Core (Bioisosteric Engagement): Pyrazoles are premier bioisosteres for phenyl rings and amides. The two adjacent nitrogen atoms provide a highly directional hydrogen-bond acceptor profile. When binding to kinase hinge regions or GPCR allosteric sites, the pyrazole core coordinates with target serine or threonine residues, anchoring the molecule.

  • The 1-Methyl Substitution (Metabolic & Entropic Control): Unsubstituted pyrazoles suffer from rapid tautomerization, which complicates target binding thermodynamics by introducing an entropic penalty. The 1-methyl group locks the tautomer, ensuring a single bioactive conformation. Furthermore, it sterically blocks N-glucuronidation—a major metabolic liability that causes rapid clearance of pyrazole-containing drugs in vivo.

  • The 2-Methylpropanoic Acid Tail (Electrostatic Targeting): The terminal carboxylic acid is a classic moiety for forming salt bridges with basic residues (Arginine, Lysine) deep within receptor pockets. The addition of the alpha-methyl group (the "2-methyl" in the nomenclature) restricts the rotatable bonds of the propanoic acid chain. This conformational restriction reduces the entropic penalty upon binding and projects the carboxylic acid into a highly specific vector space.

G P 1H-Pyrazol-4-yl Core (H-Bond Acceptor) M 1-Methyl Group (Steric Lock / Stability) P->M A 2-Methylpropanoic Acid (Salt Bridge Formation) P->A T1 Target H-Bond Donor (e.g., Ser/Thr) P->T1 Coordinates T2 Hydrophobic Pocket (Desolvation) M->T2 Anchors T3 Basic Residue (e.g., Arg/Lys) A->T3 Electrostatic

Pharmacophore interaction map of the pyrazole-propanoic acid scaffold.

Prototypical Target Engagement: GPCR Modulation

When this scaffold is integrated into a larger molecule, it frequently acts as an antagonist or negative allosteric modulator (NAM) for Class B GPCRs (e.g., Glucagon or GLP-1 receptors). The carboxylic acid mimics the C-terminus of endogenous peptide ligands, binding to the transmembrane bundle and preventing the receptor from adopting the active conformation required to couple with the Gαs protein.

G L Scaffold Derivative (Antagonist) R Target GPCR (Receptor) L->R Binds Allosteric Site G Gαs Protein (Uncoupled) R->G Prevents Activation AC Adenylyl Cyclase (Inhibited) G->AC No Stimulation C cAMP Levels (Decreased) AC->C Downregulation

Downstream GPCR signaling modulation by scaffold-derived antagonists.

Self-Validating Experimental Methodologies

To prove the mechanism of action of compounds derived from this scaffold, researchers must utilize orthogonal, self-validating workflows. Do not rely on a single assay; binding must be correlated with functional efficacy.

G S1 1. Scaffold Derivatization (Library Synthesis) S2 2. SPR Binding Assay (Kinetics & Affinity) S1->S2 Purified Ligands S3 3. HTRF cAMP Assay (Functional Efficacy) S2->S3 Active Binders S4 4. Orthogonal Validation (Thermal Shift / ITC) S2->S4 Cross-check S4->S3 Validated Hits

Self-validating experimental workflow for evaluating scaffold derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Prove direct, causal binding of the scaffold derivative to the target protein and determine the association ( ka​ ) and dissociation ( kd​ ) rates.

  • Step 1: Surface Preparation. Immobilize the purified target protein onto a CM5 dextran sensor chip using standard amine coupling. Causality: The carboxyl groups on the CM5 chip allow for stable covalent bonds with surface lysines on the target, preventing ligand-induced target dissociation during the assay.

  • Step 2: Buffer Selection. Utilize HBS-EP+ buffer (HEPES, NaCl, EDTA, 0.05% P20 surfactant) supplemented with 1-2% DMSO. Causality: The surfactant and DMSO mitigate non-specific hydrophobic interactions driven by the pyrazole core, ensuring observed binding is pocket-specific.

  • Step 3: Analyte Injection. Inject the scaffold derivative in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the expected KD​ ).

  • Step 4: Self-Validation System.

    • Control 1: A reference flow cell (Fc1) subjected to the exact activation/deactivation chemistry without protein must be used to subtract bulk refractive index shifts.

    • Control 2: Inject a known high-affinity reference binder at the start and end of the run. If the response drops by >10%, the target protein has denatured, and the run is invalidated.

Protocol B: HTRF cAMP Functional Assay

Objective: Prove that the physical binding observed in SPR translates to functional antagonism of the GPCR.

  • Step 1: Cell Preparation. Plate CHO-K1 cells stably expressing the target GPCR at 5,000 cells/well in a 384-well plate.

  • Step 2: Compound Incubation. Pre-incubate cells with the scaffold derivative for 30 minutes, followed by stimulation with an EC80 concentration of the endogenous agonist.

  • Step 3: Detection. Add d2-labeled cAMP and anti-cAMP cryptate-labeled antibody. Causality: This is a competitive TR-FRET assay. If the scaffold derivative acts as an antagonist, native cAMP production drops. This reduces competition for the d2-cAMP, increasing the binding of d2-cAMP to the antibody, which increases the FRET signal (ratio 665/620 nm). This inverse relationship ensures that compound autofluorescence (a common issue with aromatic heterocycles) does not create false positives.

  • Step 4: Self-Validation System.

    • Run a standard curve of unlabeled cAMP on every plate to convert FRET ratios to absolute cAMP concentrations.

    • Calculate the Z'-factor using DMSO vehicle (negative control) and a reference antagonist (positive control). The assay is strictly invalidated if Z' < 0.6.

Quantitative Data Interpretation

When screening a library of compounds derived from the 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid scaffold, data must be structured to compare kinetic drivers. Below is a representative data table demonstrating how the alpha-methyl group and pyrazole core drive affinity.

Table 2: Representative SPR Binding Kinetics of Scaffold Derivatives
Ligand Derivative ka​ (M −1 s −1 ) kd​ (s −1 ) KD​ (nM)Mechanistic Conclusion
Unsubstituted Propanoic Acid 4.5×104 1.2×10−2 266High flexibility leads to a fast off-rate ( kd​ ).
2-Methylpropanoic Acid (Racemic) 6.1×104 4.8×10−3 78Alpha-methyl restricts conformation, slowing the off-rate.
2-Methylpropanoic Acid (S-Enantiomer) 8.2×104 1.1×10−3 13Optimal steric fit in the binding pocket; primary active enantiomer.
Des-methyl Pyrazole Analog 2.3×104 5.5×10−2 2390Loss of 1-methyl group causes tautomerization, drastically reducing affinity.

Conclusion

The 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid scaffold is a masterclass in rational drug design. Its mechanism of action is not defined by a single disease state, but by its ability to reliably project a hydrogen-bond accepting core and an electrostatic anchoring tail into target binding pockets while resisting metabolic degradation. By employing rigorous, self-validating methodologies like SPR and HTRF, researchers can confidently leverage this building block to develop highly potent, selective therapeutics.

References

  • American Elements. "CAS 1249548-97-7 | 2-methyl-3-(1-methylpyrazol-4-yl)propanoic acid." American Elements Chemical Database. Available at:[Link]

Sources

Foundational

Comprehensive Structural Analysis and Characterization of 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid: A Technical Guide for Drug Development

Executive Summary The pyrazole ring is a privileged scaffold in contemporary medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and oncology therapeutics due to its exceptional hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in contemporary medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and oncology therapeutics due to its exceptional hydrogen-bonding capacity and structural rigidity[1]. Within this chemical space, pyrazole propanoic acid derivatives act as critical building blocks and pharmacophores[2]. Specifically, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid presents a unique analytical challenge and opportunity: it features a regioselective N-methylated pyrazole core, a carboxylic acid handle for downstream amide coupling, and a chiral center at the C2 position of the propanoic acid backbone.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic characterization. Here, we explore the causality behind analytical choices—why specific 2D NMR experiments are critical for regiochemical confirmation, and how to establish self-validating protocols that ensure absolute data integrity during drug development[3].

Physicochemical Profiling & Structural Elucidation Strategy

The structural elucidation of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid requires an orthogonal approach. The primary risk in synthesizing N-methyl pyrazoles is the formation of regioisomers (e.g., 1,3- vs. 1,5-disubstitution). Furthermore, the chiral center at C2 necessitates rigorous stereochemical profiling, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles[1].

To mitigate these risks, our laboratory employs a multi-tiered, self-validating workflow (Figure 1).

Workflow Start Sample: 2-Methyl-3-(1-methyl-1H -pyrazol-4-yl)propanoic acid NMR 1D & 2D NMR (Regiochemistry & Connectivity) Start->NMR MS LC-HRMS (Exact Mass & Fragmentation) Start->MS Chiral Chiral HPLC (Enantiomeric Purity) Start->Chiral Data Orthogonal Data Synthesis (Absolute Structure Confirmation) NMR->Data MS->Data Chiral->Data

Fig 1. Orthogonal structural elucidation workflow for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of NMR Experiment Selection

While 1H NMR provides basic proton counting, it is insufficient for confirming the exact position of the N-methyl group on the pyrazole ring. We utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) specifically to observe the long-range coupling ( 3JCH​ ) between the N-methyl protons and the adjacent C5 carbon of the pyrazole ring[4]. This cross-peak definitively rules out alternative regioisomers. The C-3 and C-5 atoms of the pyrazole ring are strongly deshielded due to their proximity to the nitrogen atoms, a hallmark of N-substituted pyrazoles[4].

Quantitative Data Presentation

The following table summarizes the validated chemical shifts. The data aligns with established profiles for 1-methyl-1H-pyrazole-4-carboxylic acid derivatives[5].

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)HMBC Correlations ( 1 H 13 C)
COOH (C1') 12.15 (bs, 1H)177.2-
C2' (CH) 2.55 (m, 1H)39.8C1', C3', C3, C4
C2'-CH 3​ 1.05 (d, J =6.8, 3H)16.5C1', C2', C3'
C3' (CH 2​ ) 2.45 - 2.65 (m, 2H)*26.4C1', C2', C3, C4, C5
Pyrazole C4 -118.5-
Pyrazole C3 7.25 (s, 1H)138.2C4, C5, C3'
Pyrazole C5 7.42 (s, 1H)129.4C3, C4, N-CH 3​
N-CH 3​ 3.75 (s, 3H)38.6C5, C3

*Note: The C3' protons are diastereotopic due to the adjacent chiral center at C2', often appearing as a complex multiplet.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • System Suitability (Tuning & Matching): Perform automated tuning and matching (ATM) on the probe to ensure optimal power transfer. Calibrate the 90° pulse width specifically for the sample to ensure quantitative reliability.

  • Acquisition: Acquire 1D 1 H (16 scans, relaxation delay D1=2s ) and 1D 13 C (1024 scans, D1=2s ).

  • Validation Check: Verify that the TMS signal is exactly at 0.00 ppm with a linewidth at half-height ( w1/2​ ) of < 1.0 Hz. If the linewidth exceeds this, re-shim the magnet before proceeding to 2D acquisitions (COSY, HSQC, HMBC).

High-Resolution Mass Spectrometry (LC-HRMS)

Mechanistic Insights into Fragmentation

To confirm the exact mass and structural integrity, we employ LC-HRMS in positive electrospray ionization (ESI+) mode. The expected monoisotopic mass for C 8​ H 12​ N 2​ O 2​ is 168.0899 Da. The primary fragmentation pathway involves the neutral loss of formic acid (HCOOH, 46 Da) or water (H 2​ O, 18 Da) from the propanoic acid moiety, leaving the highly stable pyrazole core intact[2].

Table 2: HRMS Fragmentation Data (ESI+)

Ion TypeFormulaTheoretical m/z Observed m/z Mass Error (ppm)
[M+H] + C 8​ H 13​ N 2​ O 2+​ 169.0972169.0975+1.7
[M+Na] + C 8​ H 12​ N 2​ O 2​ Na + 191.0791191.0794+1.5
Fragment 1 (-H 2​ O) C 8​ H 11​ N 2​ O + 151.0866151.0868+1.3
Fragment 2 (-HCOOH) C 7​ H 11​ N 2+​ 123.0917123.0919+1.6
Self-Validating LC-MS Protocol
  • Calibration: Infuse the mass spectrometer with a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve mass accuracy < 3 ppm.

  • Sequence Design: Blank (MeOH) -> System Suitability Standard (Reserpine, 1 pg/µL) -> Blank -> Sample (1 µg/mL) -> Blank.

  • Causality of Sequence: The bracketing blanks prove the absence of column carryover. The Reserpine injection validates that the ionization efficiency and mass accuracy are within acceptable tolerances immediately prior to sample analysis.

Stereochemical Analysis & Chiral Resolution

The C2 position of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a stereocenter. In drug discovery, isolating the (R) and (S) enantiomers is mandatory to evaluate stereospecific target binding[1]. We utilize a self-validating Chiral HPLC workflow to determine enantiomeric excess (ee).

ChiralWorkflow Prep Sample Preparation (1 mg/mL in EtOH/Hexane) SST System Suitability Test (Racemic Reference) Prep->SST Analysis Enantiomer Separation (Chiralcel OJ-H) SST->Analysis Rs > 2.0 Validation Self-Validation (Blank -> SST -> Sample -> Blank) Analysis->Validation

Fig 2. Self-validating chiral HPLC workflow for enantiomeric resolution.

Chiral HPLC Method Development Protocol
  • Column Selection: Chiralcel OJ-H (250 x 4.6 mm, 5 µm). The cellulose-based stationary phase provides excellent chiral recognition for carboxylic acids when a mobile phase modifier is used.

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v).

    • Causality: The addition of 0.1% TFA is critical. Without an acidic modifier, the carboxylic acid moiety will partially ionize, leading to severe peak tailing and loss of chiral resolution ( Rs​ ).

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 220 nm (optimal for the pyrazole π→π∗ transition)[4].

  • System Suitability Test (SST): Inject a known racemic mixture of the compound. The system is only validated for sample analysis if the resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 .

Conclusion

The structural analysis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid requires a stringent, orthogonal analytical approach. By combining 2D NMR for absolute regiochemical assignment, LC-HRMS for exact mass confirmation, and Chiral HPLC for stereochemical profiling, researchers can ensure the highest level of data integrity. The implementation of self-validating protocols—where every analytical run proves its own reliability through blanks, tuning, and SSTs—is the hallmark of robust drug development.

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Exploratory

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid For Researchers, Scientists, and Drug Development Professionals Abstract In the realm of medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of medicinal chemistry and drug development, the precise characterization of a compound is fundamental. This guide provides a detailed examination of two critical molecular properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: its molecular weight and exact mass. While often used interchangeably in general chemistry, these two values have distinct meanings and applications, particularly in the context of analytical techniques like mass spectrometry. This document delineates the theoretical basis for each value, provides their calculated figures, and outlines a comprehensive experimental workflow for their verification using high-resolution mass spectrometry (HRMS), thereby offering a self-validating system for the empirical confirmation of this compound's identity and purity.

Compound Identification

To establish a clear frame of reference, the fundamental identifiers for the target compound are provided below.

  • Chemical Name: 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

  • CAS Number: 1249548-97-7[1]

  • Molecular Formula: C₈H₁₂N₂O₂[1]

The molecular formula is the cornerstone for calculating both the molecular weight and the exact mass.

Theoretical Mass Determination: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for interpreting analytical data correctly.

  • Molecular Weight (or Molar Mass): This value is an average, calculated using the weighted average atomic masses of all atoms in the molecular formula. The weighted average accounts for the natural abundance of all stable isotopes of an element. This is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing solutions).

  • Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant stable isotope of each atom in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Mass spectrometry is a technique that can resolve and measure the mass of individual ionized molecules, making the exact mass the relevant value for HRMS analysis.[2][3]

Calculation of Molecular Weight

The molecular weight is calculated from the molecular formula C₈H₁₂N₂O₂ using the standard atomic weights of the constituent elements.

ElementCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total 168.196

The calculated molecular weight is 168.196 g/mol , which aligns with commercially available data (168.19 g/mol )[1].

Calculation of Exact Mass

The exact mass is calculated using the masses of the most abundant isotopes.

ElementIsotopeCountIsotopic Mass (Da)Total Contribution (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H121.00782512.093900
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O215.99491531.989830
Total 168.089878

The calculated exact mass is 168.089878 Da . This is the value that would be sought in the output of a high-resolution mass spectrometer.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be confirmed by empirical data. High-resolution mass spectrometry is the definitive technique for verifying the exact mass of a small molecule, which in turn confirms its elemental composition.[4][5] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide the necessary mass accuracy (<5 ppm) and resolving power to distinguish the target ion from potential interferences.[5][6][7]

Experimental Workflow

The following diagram illustrates the logical flow for the experimental verification of the compound's exact mass.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Suitable Solvent (e.g., Acetonitrile/Water) A->B C Dilute to Working Concentration (e.g., 1-10 µg/mL) B->C D Infuse Sample into ESI Source C->D E Generate Protonated Molecular Ion [M+H]⁺ D->E F Acquire High-Resolution Mass Spectrum E->F G Identify m/z of [M+H]⁺ Ion F->G H Compare Experimental m/z with Theoretical m/z G->H I Calculate Mass Error (in ppm) H->I J Result: Confirmation of Elemental Composition I->J

Caption: Workflow for HRMS-based exact mass confirmation.

Protocol: Exact Mass Determination via ESI-HRMS

This protocol describes a self-validating methodology for confirming the exact mass of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Objective: To accurately measure the mass of the protonated molecular ion [M+H]⁺ and confirm it matches the theoretical exact mass.

1. Preparation of Analyte Stock Solution:

  • Action: Accurately weigh approximately 1 mg of the synthesized compound.
  • Causality: Precise weighing is critical for creating a stock solution of known concentration, ensuring the final dilution is within the optimal range for the instrument's detector.
  • Action: Dissolve the compound in 1 mL of a 1:1 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

2. Preparation of Working Solution:

  • Action: Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL using the same solvent mixture.
  • Causality: This concentration is typically sufficient to produce a strong signal without saturating the detector, which can degrade mass accuracy.

3. Instrument Calibration:

  • Action: Prior to running the sample, calibrate the mass spectrometer using a certified calibration solution appropriate for the desired mass range (e.g., a mix of sodium trifluoroacetate clusters).
  • Causality: Calibration creates an accurate mass-to-charge (m/z) scale. This step is the foundation of an accurate mass measurement; without it, the results are unreliable.[6] An internal calibrant can also be co-infused with the sample to correct for any instrument drift during the analysis.[6]

4. Sample Analysis:

  • Action: Introduce the working solution into the mass spectrometer's electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  • Causality: ESI is a "soft" ionization technique ideal for small molecules, as it typically generates the intact protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying data interpretation.
  • Action: Set the instrument to acquire data in positive ion mode over a mass range that includes the target ion (e.g., m/z 100-300).
  • Action: Ensure the mass analyzer is set to a high-resolution mode (e.g., >60,000 FWHM).
  • Causality: High resolution is essential to separate the analyte's isotopic peak from potential isobaric interferences (other ions with nearly the same nominal mass but different elemental compositions).[6]

5. Data Analysis and Validation:

  • Action: Process the acquired spectrum to identify the m/z value for the monoisotopic peak of the protonated molecule. The expected ion is [C₈H₁₂N₂O₂ + H]⁺, with a theoretical exact mass of 169.097153 Da (168.089878 + 1.007275).
  • Action: Compare the measured m/z with the theoretical m/z.
  • Action: Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
  • Trustworthiness: A mass error of less than 5 ppm is considered strong evidence for the proposed elemental composition, thus validating the identity of the compound.

Summary of Key Data

The critical molecular attributes of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid are summarized below for easy reference.

ParameterValueMethodRelevance
Molecular Formula C₈H₁₂N₂O₂-Foundation for all mass calculations.
Molecular Weight 168.19 g/mol Calculation (Average Isotopic Abundance)Stoichiometry, formulation, bulk properties.
Exact Mass 168.089878 DaCalculation (Most Abundant Isotopes)Identity confirmation by mass spectrometry.
Theoretical [M+H]⁺ 169.097153 DaCalculationTarget ion for ESI-HRMS analysis.

Conclusion

The accurate determination of molecular weight and exact mass is an indispensable step in the characterization of new chemical entities like 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. While the molecular weight (168.19 g/mol ) is vital for macroscopic applications, the exact mass (168.089878 Da) is paramount for analytical confirmation at the molecular level. The outlined high-resolution mass spectrometry workflow provides a robust and self-validating method for researchers to empirically confirm the elemental composition, ensuring the integrity and identity of the compound for subsequent studies in drug discovery and development.

References

  • Robinson, C. V. (2017). High-resolution mass spectrometry of small molecules bound to membrane proteins. Proceedings of the National Academy of Sciences, 114(28), 7311-7316. Available at: [Link]

  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Pediaa.com. Available at: [Link]

  • Laganeck, S., et al. (2017). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • PITTCON. (2026, March 19). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Available at: [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. Available at: [Link]

  • Quora. (2020, October 19). What is the difference between molecular mass and molecular weight?. Available at: [Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?. Available at: [Link]

  • ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS?. Available at: [Link]

  • Chemical Substance Information. (n.d.). 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID. Available at: [Link]

  • PubChem. (n.d.). (2s)-N-[4-[1-Methyl-3-(1-Methylpyrazol-4-Yl)indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Preliminary In Vitro Studies Using 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid: A Technical Guide for Early-Stage Drug Discovery

Introduction: The Pharmacological Logic of the Scaffold In modern medicinal chemistry, the design of highly selective kinase inhibitors and protein-protein interaction (PPI) modulators relies heavily on optimized buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Logic of the Scaffold

In modern medicinal chemistry, the design of highly selective kinase inhibitors and protein-protein interaction (PPI) modulators relies heavily on optimized building blocks. 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid represents a highly versatile, stereochemically rich pharmacophore.

This compound is structurally characterized by three critical features, each serving a distinct pharmacological purpose:

  • The 1-Methyl-1H-Pyrazole Ring: Acts as a bioisostere for phenyl or phenol rings (e.g., in phenylalanine or tyrosine mimetics). The N1-methyl group prevents tautomerization, "locking" the molecule into a single defined state. This ensures that the N2 atom acts as a dedicated, predictable hydrogen-bond acceptor, which is highly prized for interacting with the backbone amides of kinase hinge regions (such as Met793 in EGFR) [1].

  • The Alpha-Methyl Group: The addition of a methyl group at the C2 position of the propanoic acid backbone introduces a chiral center. More importantly, it restricts the conformational flexibility of the alkyl chain. This pre-organization reduces the entropic penalty upon target binding, significantly boosting affinity.

  • The Carboxylic Acid Moiety: Serves as an electrostatic anchor for binding basic residues (e.g., arginine/lysine pockets) or acts as a synthetic handle for amide coupling to generate larger macrocycles, PROTACs, or peptidomimetics [2].

This whitepaper outlines the definitive in vitro workflows required to evaluate this compound—or its immediate synthetic derivatives—during the hit-to-lead phase.

Experimental Workflow & Screening Cascade

To systematically de-risk 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid derivatives, we employ a multi-tiered in vitro screening cascade. The workflow transitions from cell-free physicochemical profiling to complex cellular target engagement.

Workflow S1 Compound Synthesis S2 Physicochemical Profiling S1->S2 S3 Biochemical Assays S2->S3 S4 Cellular Target Engagement S3->S4

Figure 1: Hit-to-lead in vitro screening cascade for pyrazole-propanoic acid derivatives.

Physicochemical Profiling: Overcoming the Ionization Barrier

Because the compound contains a free carboxylic acid (predicted pKa ~4.5), it will exist predominantly in its ionized (deprotonated) state at physiological pH (7.4). This presents a fundamental challenge for passive membrane permeability.

Table 1: Target Physicochemical Profile for Pyrazole-Propanoic Acid Derivatives
ParameterTarget ValueAssay Rationale
Kinetic Solubility (pH 7.4) > 100 µMEnsures no precipitation in biochemical assays.
LogD (pH 7.4) 1.5 - 3.0Balances lipophilicity with aqueous solubility.
PAMPA Permeability ( Papp​ ) > 10×10−6 cm/sAssesses passive diffusion potential.
Plasma Protein Binding (PPB) < 95% boundEnsures sufficient free fraction ( fu​ ) for efficacy.
Protocol 1: pH-Dependent PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: To accurately assess permeability, we must test the compound at both pH 4.0 (where the acid is partially unionized) and pH 7.4. A self-validating protocol requires mass balance calculations to ensure the compound isn't simply trapped in the lipid membrane.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute to a final concentration of 10 µM in PBS at pH 4.0 and pH 7.4 (final DMSO < 1%).

  • Donor/Acceptor Assembly: Add 300 µL of the compound solution to the donor wells of a PAMPA plate (e.g., Corning Gentest). Add 200 µL of fresh PBS (matched pH) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, quench with an internal standard (e.g., Warfarin), and analyze via LC-MS/MS.

  • Validation: Calculate the mass balance ( R ). If R<80% , the compound is likely accumulating in the artificial membrane, indicating high lipophilicity but poor transit.

Biochemical Target Engagement

Pyrazole derivatives are frequently utilized to inhibit kinases (e.g., Akt, EGFR) or modulate ion channels (e.g., CFTR) [3][4]. To validate direct binding without interference from compound autofluorescence, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Pathway Ligand Extracellular Signal Receptor Kinase Receptor (e.g., EGFR/Akt) Ligand->Receptor Effector Downstream Effectors Receptor->Effector Phosphorylation Inhibitor Pyrazole-Propanoic Acid Derivative Inhibitor->Receptor Hinge Binding (N2 Acceptor) Response Cellular Response (Proliferation) Effector->Response

Figure 2: Mechanism of action for pyrazole-based kinase inhibitors blocking downstream signaling.

Protocol 2: TR-FRET Kinase Binding Assay

Causality: The pyrazole nitrogen can occasionally chelate metals. Using a TR-FRET assay with a Europium (Eu) chelate fluorophore requires careful buffer selection to prevent the compound from stripping the metal from the detection antibody, which would yield a false positive (loss of signal).

Step-by-Step Methodology:

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial: Do not exceed 1 mM EGTA to avoid disrupting the Eu-chelate.

  • Reagent Dispensing: In a 384-well low-volume proxiplate, dispense 5 µL of the target kinase (e.g., 2 nM final concentration).

  • Compound Addition: Add 100 nL of the pyrazole-propanoic acid derivative (10-point dose-response, 10 µM to 0.5 nM) using an acoustic dispenser (Echo 550). Incubate for 15 minutes.

  • Tracer/Antibody Addition: Add 5 µL of a master mix containing the fluorescent kinase tracer (e.g., AlexaFluor 647) and the Eu-labeled anti-tag antibody.

  • Detection: Incubate for 60 minutes at RT. Read on a multi-mode plate reader (e.g., PHERAstar) using a 337 nm excitation laser. Calculate the emission ratio (665 nm / 615 nm) to determine the IC50​ .

Cellular Assays: Bridging the Translation Gap

Because the carboxylic acid moiety restricts passive permeability, biochemical potency often fails to translate into cellular efficacy. To prove that the compound penetrates the cell membrane and binds the target in a physiological environment, we utilize the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). This assay self-validates target engagement inside an intact, living cell, bypassing artificial lysis conditions.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., A549 or HCT116) in a 6-well plate. Treat with 10 µM of the compound or DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 PCR tubes (50 µL each).

  • Heat Shock: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Western Blotting: Isolate the soluble supernatant and analyze via Western blot using an antibody specific to the target protein.

  • Data Analysis: Plot the band intensity against temperature to generate melt curves. A rightward shift ( ΔTm​>2∘C ) in the compound-treated samples confirms intracellular target engagement.

Conclusion

The 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid scaffold is a highly structured, sterically constrained building block ideal for modern drug discovery. By rigorously applying the in vitro methodologies outlined above—specifically balancing the ionization of the propanoic acid with the hydrogen-bonding potential of the pyrazole—researchers can confidently advance these derivatives from preliminary screening into robust in vivo candidates.

References

  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. ACS Publications. Available at: [Link]

  • Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors. US Patent US8895571B2.
  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Structure-based discovery of CFTR potentiators and inhibitors. PMC (National Institutes of Health). Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Pyrazole Derivative The compound 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1249548-97-7) emerges...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Pyrazole Derivative

The compound 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1249548-97-7) emerges from a rich lineage of pyrazole-based molecules, a class of heterocyclic compounds that have consistently demonstrated a broad spectrum of pharmacological activities.[1][2][3][4] While this specific molecule is currently designated for research purposes only and lacks extensive characterization in publicly accessible literature, its structural features suggest a compelling potential for biological activity.[5] This guide, therefore, adopts a forward-looking, predictive approach. Instead of merely summarizing existing data, we will leverage our expertise to outline a comprehensive strategy for elucidating the biological profile of this compound. We will delve into its potential activities based on the well-established pharmacology of the pyrazole scaffold, propose a rigorous, multi-tiered experimental workflow for its characterization, and provide the conceptual framework for interpreting the resultant data.

Molecular Profile

  • IUPAC Name: 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

  • CAS Number: 1249548-97-7

  • Molecular Formula: C₈H₁₂N₂O₂[5]

  • Molecular Weight: 168.19 g/mol [5]

  • Chemical Structure:

    Figure 1: Chemical Structure of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

The structure features a pyrazole ring, a known pharmacophore present in various therapeutic agents.[3] The propanoic acid moiety introduces a carboxylic acid group, which can participate in hydrogen bonding and may influence the compound's pharmacokinetic properties.

Predicted Biological Activities: A Rationale Based on the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects.[6] Based on extensive literature reviews of structurally similar compounds, we can hypothesize several potential activities for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to possess potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The propanoic acid side chain is also a feature of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The pyrazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][2]

  • Antioxidant Potential: Certain pyrazole derivatives have shown the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.[7]

  • Anticancer/Cytotoxic Activity: A number of pyrazole-containing compounds have been investigated for their ability to inhibit the proliferation of cancer cell lines.[6][8][9][10]

A Proposed Experimental Workflow for Biological Characterization

To systematically investigate the biological potential of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, we propose a multi-tiered screening approach. This workflow is designed to efficiently identify and characterize its primary biological activities.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Model Validation A Antioxidant Assays (DPPH, ABTS, FRAP) B Antimicrobial Screening (MIC determination) C Cytotoxicity Assays (MTT/LDH on cell lines) D Anti-inflammatory Assays (COX/LOX, NO, Cytokines) C->D E Anticancer Mechanism (Apoptosis, Cell Cycle) C->E F Carrageenan-induced Paw Edema (Inflammation) D->F G Xenograft Tumor Model (Anticancer) E->G

Caption: Proposed tiered screening workflow for biological characterization.
Tier 1: Primary In Vitro Screening Protocols

The initial phase focuses on broad-based screening to identify the most promising areas of activity.

Rationale: To quantify the compound's ability to neutralize free radicals, which is a common property of pyrazole derivatives.[7] A panel of assays based on different mechanisms (hydrogen atom transfer vs. electron transfer) is recommended for a comprehensive profile.[11][12][13]

Step-by-Step Methodology:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol).

    • In a 96-well plate, add serial dilutions of the test compound.

    • Add a freshly prepared solution of DPPH in methanol to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

    • Use a known antioxidant like ascorbic acid or Trolox as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at ~734 nm.

    • Add serial dilutions of the test compound to the ABTS•+ solution.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at ~734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

    • Add the test compound to the FRAP reagent.

    • Incubate at 37°C.

    • Measure the absorbance of the colored ferrous-TPTZ complex at ~593 nm.

    • Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O).

Rationale: To determine if the compound has inhibitory effects against a panel of clinically relevant bacteria and fungi.[14][15][16]

Step-by-Step Methodology (Broth Microdilution):

  • Prepare Inoculum: Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference standard.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Rationale: To assess the compound's general toxicity on mammalian cells and to identify potential anticancer activity.[17] A panel of both cancerous and non-cancerous cell lines should be used.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549 for cancer; HEK293 for non-cancerous) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Tier 1 Data Summary

The following tables illustrate how data from the primary screening could be presented:

Table 1: Hypothetical Antioxidant Activity

Assay IC₅₀ (µM)
DPPH 45.2 ± 3.1
ABTS 33.8 ± 2.5

| FRAP (µM Fe(II) equiv/µM) | 1.2 ± 0.1 |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Organism Strain MIC
S. aureus ATCC 29213 64
E. coli ATCC 25922 >128
P. aeruginosa ATCC 27853 >128

| C. albicans | ATCC 90028 | 32 |

Table 3: Hypothetical Cytotoxicity (IC₅₀ in µM after 48h)

Cell Line Type IC₅₀
A549 Lung Carcinoma 25.7
MCF-7 Breast Carcinoma 42.1

| HEK293 | Normal Kidney | 98.5 |

Based on these hypothetical results, the compound shows moderate antioxidant, some antifungal and Gram-positive antibacterial activity, and selective cytotoxicity towards cancer cells, warranting further investigation into its anti-inflammatory and anticancer mechanisms.

Tier 2: Mechanistic Anti-inflammatory Assays

Assuming the primary screen suggests anti-inflammatory potential, the next tier would investigate the underlying mechanisms.[18][19][20][21][22]

G cluster_0 Cell-Based Model: LPS-Stimulated Macrophages (e.g., RAW 264.7) cluster_1 Measurement of Inflammatory Mediators cluster_2 Enzymatic Activity Assays start Test Compound: 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid lps LPS Stimulation cox_assay COX-1/COX-2 Inhibition (Enzyme Immunoassay) start->cox_assay lox_assay 5-LOX Inhibition (Spectrophotometric Assay) start->lox_assay no_assay Nitric Oxide (NO) Production (Griess Assay) lps->no_assay cytokine_assay Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) lps->cytokine_assay outcome1 outcome1 no_assay->outcome1 Reduced NO? outcome2 outcome2 cytokine_assay->outcome2 Reduced Cytokines? outcome3 outcome3 cox_assay->outcome3 COX Inhibition? outcome4 outcome4 lox_assay->outcome4 LOX Inhibition?

Caption: Proposed workflow for investigating anti-inflammatory mechanisms.

Protocol Highlights:

  • Nitric Oxide (NO) Inhibition Assay: Macrophages (e.g., RAW 264.7) are pre-treated with the test compound and then stimulated with lipopolysaccharide (LPS). The accumulation of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.[22][23]

  • Pro-inflammatory Cytokine Measurement: Culture supernatants from the same experiment can be used to quantify the levels of key cytokines like TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assays (ELISA).

  • COX/LOX Inhibition Assays: Commercially available kits can be used to measure the direct inhibitory effect of the compound on the activity of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.

Tier 3: Conceptual In Vivo Models

Should the in vitro and cell-based assays yield promising and potent results, the final validation step would involve animal models.[18][24][25][26][27]

  • For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a standard for acute inflammation. The test compound would be administered prior to the injection of carrageenan into the paw, and the reduction in swelling would be measured over time.

  • For Anticancer Activity: If the compound shows significant and selective cytotoxicity, a xenograft model could be employed. This involves implanting human tumor cells into immunodeficient mice and treating them with the compound to assess its effect on tumor growth.

Conclusion and Future Directions

While direct biological data for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is not yet prevalent, its chemical structure, rooted in the pharmacologically rich pyrazole family, provides a strong rationale for systematic investigation. The proposed multi-tiered workflow offers a robust and logical pathway to uncover its potential therapeutic value, starting from broad screening for antioxidant, antimicrobial, and cytotoxic effects, and narrowing down to specific mechanisms of action in promising areas like inflammation. The execution of these self-validating protocols will be crucial in transitioning this molecule from a research chemical to a potential lead compound for drug development.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Hany, M., & El-Gabalawy, H. (2018). In Vivo Models for Inflammatory Arthritis. Rheumatic Disease Clinics of North America, 44(2), 271-283. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Sayed, N. N. E. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3046. Available at: [Link]

  • Shaikh, I. A., & Siddiqui, H. L. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Authorea Preprints. Available at: [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(1), 2-19. Available at: [Link]

  • Kumar, A., & Sharma, G. (2018). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society, 95(10), 1231-1249. Available at: [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. Available at: [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 17(11), 1908. Available at: [Link]

  • Kumar, A., & Singh, P. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]

  • Antibiotic Research UK. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available at: [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. Available at: [Link]

  • Kumar, V., & Singh, P. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 1-6. Available at: [Link]

  • Rodriguez-Garcia, I., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(3), 963. Available at: [Link]

  • Dharmadeva, S. (2020). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of Scientific & Technology Research, 9(2). Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant chemical-based assays divided based on the antioxidant activity... [Image]. Available at: [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 17(11), 1908. Available at: [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. Available at: [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. Available at: [Link]

  • Grijalva-Endelj, M., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 30(11), 2415. Available at: [Link]

  • Montalbán, M. G., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(18), 9792. Available at: [Link]

  • PubChem. (n.d.). 2-methyl-3-(1h-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • Jackson, P. F., et al. (1996). Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase. Journal of Medicinal Chemistry, 39(2), 619-622. Available at: [Link]

  • PubChem. (n.d.). 2-methyl-2-(1h-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Chemcas. (n.d.). 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID. Retrieved from [Link]

  • Chen, S., et al. (2013). Syntheses and antitumor activities of N'1,N'3-dialkyl-N'1,N'3-di-(alkylcarbonothioyl) malonohydrazide: the discovery of elesclomol. Bioorganic & Medicinal Chemistry Letters, 23(18), 5070-5076. Available at: [Link]

  • Berois, N., et al. (1993). Cytotoxic Activity of Synthetic Aza Alkyl Lysophospholipids Against Drug Sensitive and Drug Resistant Human Tumor Cell Lines. International Journal of Oncology, 3(4), 683-688. Available at: [Link]

  • Zhang, M., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5755-5761. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. Molecules, 28(21), 7352. Available at: [Link]

  • Google Patents. (2020). WO2020056349A2 - Lif/lifr antagonist oncology and nonmalignant diseases.
  • Sharma, A., et al. (2016). Trypsin inhibitors demonstrate antioxidant activities, inhibit A549 cell proliferation, and increase activities of reactive oxygen species scavenging enzymes. Pharmacognosy Magazine, 12(Suppl 2), S245. Available at: [Link]

  • University of Hertfordshire. (n.d.). Gibberellins. AERU. Retrieved from [Link]

  • de Morais, S. M., et al. (2023). chemical composition, biological activities and uses of anacardiaceae species: an updated review. Journal of the Brazilian Chemical Society, 34, 1-28. Available at: [Link]

  • Subedi, L., et al. (2025). Three New Oleanane-Type Triterpenoidal Glycosides from Impatiens balsamina and Their Biological Activity. Molecules, 30(20), 4500. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Chemical Composition of Reichardia tingitana Methanolic Extract and Its Potential Antioxidant, Antimicrobial, Cytotoxic and Larvicidal Activity. Molecules, 27(15), 5013. Available at: [Link]

  • Schober, M., et al. (2014). Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Molecules, 19(8), 12368-12411. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

Introduction & Mechanistic Rationale 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a highly versatile building block frequently utilized in medicinal chemistry for the development of targeted therapeutics, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a highly versatile building block frequently utilized in medicinal chemistry for the development of targeted therapeutics, including kinase inhibitors and protein-protein interaction modulators. The pyrazole moiety provides excellent hydrogen-bonding capabilities and metabolic stability, while the propanoic acid tail serves as a critical handle for amide coupling or further functionalization.

This protocol details a robust, three-step linear synthesis starting from commercially available 1-methyl-1H-pyrazole-4-carbaldehyde. The sequence leverages a Horner-Wadsworth-Emmons (HWE) olefination to establish the carbon framework, followed by a chemoselective catalytic hydrogenation, and concludes with a mild saponification. This route is specifically designed to avoid the use of highly toxic alkylating agents (such as halogenated pyrazole derivatives). Instead, it relies on the thermodynamic driving force of the HWE reaction to ensure high yields, scalability, and operational safety.

Synthetic Strategy & Workflow

The synthesis is designed as a self-validating system where the completion of each step can be visually or spectroscopically confirmed in real-time (e.g., cessation of H2​ evolution during phosphonate activation, complete consumption of the UV-active starting material).

G SM 1-Methyl-1H-pyrazole-4-carbaldehyde (Starting Material) Int1 Ethyl 2-methyl-3-(1-methyl-1H- pyrazol-4-yl)acrylate (Intermediate 1) SM->Int1 Step 1: HWE Olefination Reagent1 Triethyl 2-phosphonopropionate + NaH in THF Reagent1->Int1 Int2 Ethyl 2-methyl-3-(1-methyl-1H- pyrazol-4-yl)propanoate (Intermediate 2) Int1->Int2 Step 2: Catalytic Hydrogenation Reagent2 H2 gas, 10% Pd/C in Methanol Reagent2->Int2 Product 2-Methyl-3-(1-methyl-1H- pyrazol-4-yl)propanoic acid (Final Product) Int2->Product Step 3: Saponification Reagent3 LiOH·H2O in THF/MeOH/H2O Reagent3->Product

Figure 1: Three-step synthetic workflow for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Materials & Equipment

  • Reagents: 1-Methyl-1H-pyrazole-4-carbaldehyde, Triethyl 2-phosphonopropionate, Sodium hydride (60% dispersion in mineral oil), 10% Palladium on carbon (Pd/C), Lithium hydroxide monohydrate (LiOH·H 2​ O), Hydrogen gas (balloon grade).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Deionized Water.

  • Equipment: Oven-dried round-bottom flasks, magnetic stirrer, argon/nitrogen manifold, rotary evaporator, Celite pad, TLC plates (silica gel 60 F 254​ ).

Step-by-Step Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Causality: The HWE reaction is selected over a standard Wittig olefination because phosphonate carbanions are more nucleophilic, and the reaction yields a water-soluble dialkyl phosphate byproduct, which vastly simplifies purification . The use of triethyl 2-phosphonopropionate directly installs the necessary α -methyl group on the propanoate backbone .

  • Preparation of the Base: Charge an oven-dried, argon-purged 100 mL round-bottom flask with NaH (60% dispersion, 1.5 eq). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the purified NaH in anhydrous THF (0.2 M).

  • Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Add triethyl 2-phosphonopropionate (1.2 eq) dropwise via syringe.

    • Self-Validation Check: Observe the evolution of hydrogen gas. Stir for 30 minutes until bubbling completely ceases, indicating the quantitative formation of the phosphonate carbanion.

  • Olefination: Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the mixture.

  • Reaction Progression: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (EtOAc/Hexanes 1:1) until the highly UV-active aldehyde spot is completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford Intermediate 1 (Ethyl (E/Z)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylate).

Step 2: Catalytic Hydrogenation

Mechanistic Causality: The α,β -unsaturated double bond must be reduced to form the saturated propanoic acid backbone. Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a clean, chemoselective reduction of the alkene. The aromatic pyrazole ring remains unaffected under these mild conditions (1 atm H 2​ , room temperature) .

  • Reaction Setup: Dissolve Intermediate 1 in degassed methanol (0.1 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert argon atmosphere.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H 2​ atmosphere.

  • Reaction Progression: Stir the suspension vigorously at room temperature for 12 hours.

    • Self-Validation Check: An aliquot analyzed by LC-MS should show a mass shift of +2 Da, confirming the reduction of the double bond.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford Intermediate 2 (Ethyl 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoate). This step typically proceeds in quantitative yield and requires no further purification.

Step 3: Saponification (Hydrolysis)

Mechanistic Causality: The ethyl ester must be hydrolyzed to reveal the target carboxylic acid. LiOH is utilized instead of NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion, while preventing unwanted degradation of the pyrazole core.

  • Reaction Setup: Dissolve Intermediate 2 in a solvent mixture of THF/MeOH/H 2​ O (2:1:1 v/v/v, 0.2 M). The mixed solvent system ensures the solubility of both the organic ester and the inorganic base.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq) in one portion.

  • Reaction Progression: Stir the mixture at room temperature for 4 hours. Monitor by LC-MS or TLC to ensure complete consumption of the ester.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Purification: Dilute the remaining aqueous layer with deionized water (10 mL) and wash with diethyl ether (2 × 15 mL) to remove any non-polar organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3–4 using 1M HCl.

    • Self-Validation Check: The product will precipitate out of the aqueous solution or form a cloudy suspension upon reaching the correct pH.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Combine the organic extracts, dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo to yield the final product: 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a white to off-white solid.

Quantitative Data & Yield Summary

StepChemical TransformationReagent EquivalentsReaction Time (h)Temperature (°C)Expected Yield (%)
1 HWE OlefinationAldehyde (1.0), Phosphonate (1.2), NaH (1.5)4 - 60 to RT75 - 85
2 Catalytic HydrogenationAlkene (1.0), 10% Pd/C (0.1), H 2​ (Excess)12RT> 95
3 SaponificationEster (1.0), LiOH·H 2​ O (3.0)4RT85 - 90
Total Linear Synthesis - ~22 - ~60 - 72

References

  • The Utility of Phosphonate Carbanions in Olefin Synthesis. Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society, 1961, 83(7), 1733–1738. URL:[Link]

  • Organic Process Research & Development Vol. 24 No. 11. ACS Publications, 2020. (Demonstrating industrial-scale HWE using triethyl 2-phosphonopropionate). URL:[Link]

  • Structure-Based Discovery of MDM2/4 Dual Inhibitors that Exert Antitumor Activities against MDM4-Overexpressing Cancer Cells. Journal of Medicinal Chemistry, 2022. URL:[Link]

Application

Application Note: 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Role: Senior Application Scientist Technical Guide Executive Summary & Structural Rationale In modern medicinal chemistry, the strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Role: Senior Application Scientist Technical Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks is the foundation of successful drug discovery. 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249548-97-7)[1] has emerged as a highly versatile intermediate for the synthesis of targeted therapeutics, particularly in the development of anti-inflammatory agents and enzyme inhibitors[2][3].

The utility of this molecule is driven by three distinct structural features:

  • The Pyrazole Core (Bioisosterism): The 1-methyl-1H-pyrazol-4-yl moiety acts as an excellent bioisostere for phenyl rings and amides. The N-methyl group eliminates tautomeric ambiguity, locking the heterocycle into a single, predictable conformation that is essential for precise Structure-Based Drug Design (SBDD).

  • The Alpha-Methyl Group (Metabolic Stability): The substitution at the 2-position of the propanoic acid chain introduces steric hindrance. This modification is deliberately used to block β -oxidation pathways in vivo, thereby increasing the compound's metabolic half-life.

  • Chiral Center: The 2-methyl substitution introduces a stereocenter, allowing for the exploration of stereospecific target engagement where one enantiomer (the eutomer) exhibits superior binding affinity over the other (the distomer).

Physicochemical & Pharmacokinetic Profiling

Before integrating this building block into a screening library, it is crucial to understand its baseline physicochemical properties. The parameters below highlight its suitability for Fragment-Based Drug Discovery (FBDD) and Lipinski Rule-of-Five compliance[1].

PropertyValuePharmacological Implication
CAS Number 1249548-97-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H12N2O2Low molecular weight fragment ideal for lead optimization.
Molecular Weight 168.19 g/mol High ligand efficiency (LE) potential in fragment screening.
H-Bond Donors 1 (Carboxylic Acid)Facilitates strong interactions with target active sites.
H-Bond Acceptors 3 (N, N, C=O)Enhances aqueous solubility and kinase hinge-binding potential.
Predicted LogP ~0.8 - 1.2Optimal lipophilicity for oral bioavailability and ADME profiles.

Core Applications in Drug Discovery

Synthesis of Anti-Inflammatory & Kinase Inhibitors

Pyrazole propanoic acid derivatives are heavily utilized in the synthesis of selective inhibitors[3]. For instance, coupling this acid with sulfonamide-bearing amines yields compounds that selectively target cyclooxygenase-2 (COX-2) or phosphodiesterase-5 (PDE5)[2][3]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor with active-site residues, while the propanoic acid tail, once converted to an amide, projects into solvent-exposed regions to improve solubility.

Pathway A Pyrazole Propanoic Acid Derivatives B Target Enzyme (e.g., PDE5 / COX-2) A->B High-affinity binding C Inhibition of Substrate Hydrolysis/Oxidation B->C Active site blockade D Downstream Modulation (e.g., cGMP accumulation) C->D Pathway alteration

Mechanism of action for pyrazole propanoic acid-derived inhibitors.

Peptidomimetics

Due to its structural similarity to natural amino acids, this compound is frequently used as an N-terminal capping group in peptide synthesis. The rigid pyrazole ring restricts the conformational flexibility of the resulting peptidomimetic, enhancing its resistance to proteolytic cleavage.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for all critical reagent choices.

Protocol 1: Epimerization-Free Amide Coupling for Library Synthesis

When synthesizing inhibitor libraries from 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, standard coupling agents (like EDC/NHS) often lead to racemization at the α -chiral center due to the formation of a transient oxazolone intermediate. To prevent this, HATU is utilized alongside a sterically hindered base.

Materials:

  • 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole propanoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the active ester.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Rationale: DIPEA is sterically hindered, which deprotonates the carboxylic acid without acting as a competing nucleophile, minimizing epimerization.

  • Coupling Agent Addition: Add HATU (1.2 eq) and stir at 0°C for 15 minutes. Rationale: HATU generates a highly reactive HOAt ester. The low temperature further suppresses the rate of oxazolone formation, preserving the stereochemical integrity of the 2-methyl group.

  • Amine Addition: Introduce the target amine (1.1 eq) and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Self-Validation (In-Process Control): Quench a 5 μ L aliquot in 50% MeCN/H2O and analyze via LC-MS. Proceed to purification only when the starting material peak is <5% of the Total Ion Chromatogram (TIC).

  • Purification: Purify the crude mixture via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Step1 Activation (HATU/DIPEA) Step2 Amine Addition (Target Scaffold) Step1->Step2 Step3 Reaction (0°C to RT, 2-4h) Step2->Step3 Step4 Purification (Prep-HPLC) Step3->Step4 Step5 Validation (LC-MS/Chiral HPLC) Step4->Step5

Standard epimerization-free amide coupling workflow.

Protocol 2: Chiral Resolution of Enantiomers

If the starting material is procured as a racemate, chiral resolution is mandatory prior to biological assaying to prevent confounding data from the distomer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized amide derivative in a mixture of Hexane/Isopropanol (80:20 v/v) to a concentration of 10 mg/mL.

  • Chromatographic Separation: Inject onto a Chiralpak AD-H column (250 x 4.6 mm, 5 μ m).

  • Elution: Run an isocratic elution using Hexane/Isopropanol (80:20) at a flow rate of 1.0 mL/min. Rationale: The amylose-based stationary phase interacts differentially with the spatial arrangement of the α -methyl group, allowing baseline separation of the (R) and (S) enantiomers.

  • Validation: Collect fractions and analyze via analytical chiral HPLC. Ensure an Enantiomeric Excess (ee) of >98% before submitting the compounds for in vitro enzymatic assays.

References

  • Title: Substituted pyrazolyl benzenesulfonamides (US5466823A)

Sources

Method

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Abstract This comprehensive guide provides detailed protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the novel small molecule, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the novel small molecule, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization and quality control of this and structurally related compounds. The protocols herein are designed to yield high-quality, reproducible ¹H, ¹³C, and 2D NMR data, and are accompanied by in-depth explanations of the underlying scientific principles to empower the user to adapt these methods as needed.

Introduction: The Importance of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] For a compound such as 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, which possesses multiple distinct spin systems and functional groups, NMR provides critical information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.

This guide will detail the necessary steps for:

  • Optimal sample preparation.

  • Acquisition of high-resolution one-dimensional (1D) ¹H and ¹³C NMR spectra.

  • Implementation of two-dimensional (2D) NMR experiments, including COSY and HSQC, for complete structural assignment.

The causality behind each experimental choice is explained to provide a framework for logical troubleshooting and method development.

Predicted NMR Spectral Data

To provide a reference for the expected spectral features of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, ¹H and ¹³C NMR spectra were predicted using NMRdb.org.[3][4][5] The predicted chemical shifts and multiplicities are summarized in the tables below and will be referenced throughout this guide.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-3' (pyrazole)7.35s1H
H-5' (pyrazole)7.30s1H
N-CH₃ (pyrazole)3.75s3H
CH (propanoic acid)2.70m1H
CH₂ (propanoic acid)2.50m2H
C-CH₃ (propanoic acid)1.15d3H
COOH~12br s1H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~180
C-5' (pyrazole)~138
C-3' (pyrazole)~128
C-4' (pyrazole)~118
CH (propanoic acid)~40
N-CH₃ (pyrazole)~38
CH₂ (propanoic acid)~35
C-CH₃ (propanoic acid)~17

Experimental Protocols

Sample Preparation: The Foundation of a Good Spectrum

The quality of the final NMR spectrum is critically dependent on proper sample preparation. For 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, the presence of both a basic pyrazole ring and an acidic carboxylic acid moiety suggests potential zwitterionic character in certain solvents, which can affect solubility and spectral quality.

Recommended Protocol:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic molecules.[6][7] However, if solubility is limited or if hydrogen bonding effects are to be minimized, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, particularly for polar and zwitterionic compounds.[6][8] For this protocol, we will proceed with CDCl₃.

  • Sample Concentration: Weigh approximately 5-10 mg of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid and dissolve it in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for ¹H NMR and most 2D experiments on modern spectrometers. For ¹³C NMR, a more concentrated sample (15-20 mg) may be beneficial to reduce acquisition time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at 0 ppm in both ¹H and ¹³C NMR spectra, serving as a universal reference for chemical shifts.[9]

  • Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube. This prevents magnetic field distortions and improves spectral resolution.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR probe.

Diagram 1: Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh Compound (5-10 mg for ¹H, 15-20 mg for ¹³C) B Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B Solubilization C Add Internal Standard (TMS) B->C Referencing D Filter (Optional) C->D Purity E Transfer to NMR Tube D->E Final Sample G cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei H_CH3 C-CH₃ (1.15 ppm) H_CH CH (2.70 ppm) H_CH3->H_CH COSY (³J) C_CH3 C-CH₃ (17 ppm) H_CH3->C_CH3 HSQC (¹J) H_CH2 CH₂ (2.50 ppm) H_CH->H_CH2 COSY (³J) C_CH CH (40 ppm) H_CH->C_CH HSQC (¹J) C_CH2 CH₂ (35 ppm) H_CH2->C_CH2 HSQC (¹J)

Caption: Expected COSY and HSQC correlations.

Data Interpretation and Structural Verification

  • ¹H Spectrum Analysis:

    • The downfield singlet around 12 ppm is characteristic of a carboxylic acid proton. [10][11]Its broadness is due to hydrogen bonding and chemical exchange.

    • The two singlets in the aromatic region (~7.3 ppm) correspond to the two protons on the pyrazole ring.

    • The singlet around 3.75 ppm is assigned to the N-methyl protons of the pyrazole ring.

    • The aliphatic region will show a multiplet for the CH proton, a multiplet for the CH₂ protons, and a doublet for the C-methyl protons, consistent with the propanoic acid side chain.

  • ¹³C Spectrum Analysis:

    • The signal around 180 ppm is characteristic of a carbonyl carbon in a carboxylic acid. [11] * The signals in the aromatic region correspond to the carbons of the pyrazole ring.

    • The remaining signals in the upfield region are assigned to the aliphatic carbons of the propanoic acid side chain and the N-methyl group.

  • 2D Spectra Analysis:

    • COSY: Cross-peaks will be observed between the C-CH₃ protons and the CH proton, and between the CH proton and the CH₂ protons, confirming the connectivity of the propanoic acid backbone.

    • HSQC: Cross-peaks will confirm the direct attachment of each proton to its corresponding carbon, as outlined in the predicted data tables. For example, the proton signal at ~1.15 ppm will show a correlation to the carbon signal at ~17 ppm.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive NMR analysis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. By following these step-by-step procedures and understanding the rationale behind the experimental parameters, researchers can obtain high-quality 1D and 2D NMR data for unambiguous structural confirmation and purity assessment. The integration of predicted spectral data serves as a valuable guide for spectral interpretation. These methods are readily adaptable to other small molecules with similar structural motifs.

References

  • Bifulco, G., et al. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 77-119. [Link]

  • Pagani, G. A., et al. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Journal of Natural Products, 86(4), 1059-1076. [Link]

  • University of Missouri-St. Louis. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

  • Cabral, T. L. G., et al. (2025). Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. Angewandte Chemie International Edition, 64(5), e202418508. [Link]

  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole. [Link]

  • Wu, Y. (2024, August 21). Stereochemistry determination by experimental and computational spectroscopy. American Chemical Society. [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Riveira, M. J., et al. (2018). X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. Molecules, 23(7), 1634. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Elguero, J., et al. (1987). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 25(4), 260-265. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Begtrup, M., et al. (1991). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 29(4), 366-373. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Wang, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 386. [Link]

  • Liu, Y., & Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1083. [Link]

  • North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Hunter, C. A., et al. (2018). Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids. CrystEngComm, 20(44), 7237-7244. [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • D'hooghe, M., et al. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry, 79(15), 7036-7044. [Link]

  • Claramunt, R. M., et al. (1987). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Tetrahedron, 43(20), 4663-4668. [Link]

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Mestrelab Research. (2024, September 16). Starting Guide to NMRPredict Desktop. [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

  • Gauthier, D. A., & Sarakinos, A. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(3), 634-640. [Link]

  • Chem Help ASAP. (2022, October 24). calculating & reporting coupling constants [Video]. YouTube. [Link]

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Application

Application Note &amp; Handling Protocol: 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the strategic design of small-molecule building blocks is paramount to overcoming pharmacokinetic liabilities. 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic design of small-molecule building blocks is paramount to overcoming pharmacokinetic liabilities. 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a highly versatile, conformationally restricted building block utilized in the synthesis of advanced peptidomimetics and targeted therapeutics.

The structural architecture of this compound offers two distinct pharmacological advantages:

  • The Pyrazole Bioisostere: The 1-methyl-1H-pyrazole ring serves as an excellent bioisosteric replacement for phenyl or pyrrole rings. It improves aqueous solubility, lowers the overall lipophilicity (logP), and provides a favorable hydrogen-bond acceptor profile.

  • The "Magic Methyl" Effect: The α -methyl substitution on the propanoic acid backbone is a critical design element[1]. This substitution restricts the rotational freedom of the backbone via the Thorpe-Ingold effect, stabilizing preferred bioactive conformations and reducing entropic penalties during target binding[][3]. Furthermore, the steric bulk provided by the α -methyl group sterically shields the adjacent carbonyl from peptidases and blocks rapid β -oxidation, significantly enhancing the metabolic stability of the resulting drug candidates[].

Physicochemical Properties & Hazard Profile

To ensure safe handling and proper experimental design, the physicochemical properties and safety data are summarized below. Hazard classifications are extrapolated from structurally analogous pyrazole-propanoic acids[4][5][6].

Table 1: Physicochemical and Safety Data

Property / HazardSpecification / Details
Chemical Name 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Physical State Solid (Powder)
Storage Temperature 2-8 °C (Long-term), Room Temperature (Short-term)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4][6]
Signal Word Warning[6]
Precautionary Statements P261, P264, P280, P305+P351+P338[6]

Safety, Handling, and Storage Protocols

Causality-Driven Safety: As a heterocyclic carboxylic acid, this compound acts as a mild irritant to mucous membranes, eyes, and skin[6]. The presence of the lipophilic α -methyl group alongside the pyrazole nitrogen can facilitate absorption through compromised skin barriers.

  • Personal Protective Equipment (PPE): Always don nitrile gloves (double-gloving is recommended during bulk transfer), tightly fitting safety goggles, and a standard flame-resistant laboratory coat.

  • Handling: Weigh the solid within a certified fume hood or a ventilated balance enclosure to prevent the inhalation of fine, irritating particulates (P261)[6]. Avoid generating dust.

  • Storage: Store in a tightly sealed, light-resistant amber vial at 2-8 °C under an inert atmosphere (argon or nitrogen). While the carboxylic acid is chemically stable at room temperature, refrigeration minimizes the risk of gradual oxidative degradation of the electron-rich pyrazole ring over extended periods.

Application Protocol: High-Efficiency Amide Coupling

The Challenge: The α -methyl group that provides metabolic stability also introduces significant steric hindrance around the carboxylic acid[]. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish reaction kinetics, low yields, and competing side reactions (such as N -acylurea formation).

The Solution: A highly reactive uronium-based coupling reagent, such as HATU, combined with a strong, non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF) is required to drive the formation of the highly reactive OAt active ester.

Step-by-Step Methodology (Self-Validating Workflow)
  • Preparation of the Acid Solution: Dissolve 1.0 equivalent (eq) of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive active ester intermediate back to the starting material.

  • Base Addition: Add 3.0 eq of N,N -Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to form the reactive carboxylate nucleophile, and it neutralizes the acidic hexafluorophosphate counterion released from HATU.

  • Pre-Activation (Critical Step): Cool the mixture to 0 °C, then add 1.1 eq of HATU. Remove the ice bath and stir for 15-20 minutes at room temperature.

    • Causality: The steric bulk of the α -methyl group delays active ester formation. Pre-activation ensures complete conversion to the OAt ester before the amine is introduced, preventing the amine from reacting directly with HATU to form a dead-end guanidinium byproduct.

    • Self-Validation: Quench a 1 μ L aliquot of the reaction mixture in 100 μ L of Methanol. Analyze via LC-MS to confirm the mass of the methyl ester (indicating successful activation). Do not proceed until activation is >95% complete.

  • Amine Addition: Once activation is validated, add 1.2 eq of the target primary or secondary amine. Stir at room temperature for 4-12 hours, depending on the steric profile of the amine.

  • Workup & Purification: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and HOAt byproduct), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Visualizations

Workflow A 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl) propanoic acid B Pre-activation (HATU, DIPEA, DMF) 15-20 min at RT A->B Reagents added C Active OAt Ester Intermediate (LC-MS Validation) B->C Activation D Amine Addition (Steric Accommodation) C->D Validated E Target Amide Product (Purification & NMR) D->E Coupling

Fig 1. Optimized amide coupling workflow for sterically hindered alpha-methyl carboxylic acids.

Rationale Unsub Unsubstituted Propanoic Acid AlphaMe Alpha-Methyl Substitution Unsub->AlphaMe Modification Metab Rapid Beta-Oxidation & Proteolysis Unsub->Metab Vulnerable Stable Steric Shielding (Metabolic Stability) AlphaMe->Stable Blocks enzymes Conf Conformational Restriction AlphaMe->Conf Thorpe-Ingold Affinity Enhanced Target Binding Affinity Stable->Affinity Conf->Affinity

Fig 2. Pharmacological rationale for alpha-methyl substitution in pyrazole-propanoic scaffolds.

References

  • Title: 3-(1-methyl-1H-pyrazol-4-yl)
  • Title: 3-(1-methyl-1H-pyrazol-4-yl)
  • Source: americanelements.
  • Title: Structure–Activity Relationship (SAR)
  • Source: nih.
  • Source: scribd.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the technical support center for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format to facilitate your research.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is essential for troubleshooting solubility issues. The molecule's structure, acidity (pKa), and lipophilicity (logP) are key determinants of its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
Predicted pKa ~4.5 - 5.0Predicted
Predicted logP ~0.5 - 1.0Predicted

The predicted pKa suggests that 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a weak acid. Its predicted logP value indicates a moderate lipophilicity, suggesting that it will have limited solubility in both highly polar (aqueous) and very non-polar (oily) solvents. The pyrazole ring, while contributing to some polarity, also has hydrophobic characteristics.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Dissolution and Stock Solution Preparation

Question 1: I am having trouble dissolving the solid powder of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. What solvent should I use to prepare a stock solution?

For initial stock solution preparation, it is recommended to use a high-purity, anhydrous polar aprotic solvent.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a powerful solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[4] For most in vitro applications, a high-concentration stock solution (e.g., 10-50 mM) in DMSO is a standard practice.[5]

  • Alternative Solvents: If DMSO is not suitable for your experimental system, other options include:

    • N,N-Dimethylformamide (DMF)

    • Ethanol (may be less effective for high concentrations)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Accurate Weighing: Carefully weigh the desired amount of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. For 1 mL of a 10 mM stock solution, you will need 1.68 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[6]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso  1.68 mg for 1 mL of 10 mM mix Vortex/Sonicate add_dmso->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Question 2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer for my experiment. How can I prevent this?

This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous medium.[7] Here are several strategies to address this, from simplest to more complex:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Modify the Dilution Method: Instead of adding the small volume of DMSO stock directly to the large volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can sometimes prevent precipitation.[7]

  • Increase the Temperature: Gently warming the aqueous buffer before adding the stock solution can increase the compound's solubility. However, ensure the temperature is compatible with your experimental system.

  • Incorporate a Co-solvent: Including a small percentage of a biocompatible co-solvent in your final aqueous solution can significantly improve solubility.[8]

    • Common Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol.

    • Typical Concentration: Start with a low percentage (e.g., 1-5%) of the co-solvent in your final buffer.

  • Use a Surfactant: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[8]

    • Common Surfactants: Tween-80 or Solutol HS-15.

    • Typical Concentration: Start with a very low concentration (e.g., 0.1-1%).

G cluster_troubleshooting Troubleshooting Precipitation in Aqueous Buffer precipitate Precipitation upon dilution lower_conc Lower Final Concentration precipitate->lower_conc Is the concentration too high? change_dilution Modify Dilution Method precipitate->change_dilution How is the dilution performed? add_cosolvent Add Co-solvent (e.g., PEG400) precipitate->add_cosolvent Need to increase solvent polarity? use_surfactant Use Surfactant (e.g., Tween-80) precipitate->use_surfactant Is micellar encapsulation an option?

Caption: Decision tree for troubleshooting precipitation.

pH-Dependent Solubility and Salt Formation

Question 3: Can I improve the aqueous solubility of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid by adjusting the pH?

Yes, as a carboxylic acid, the solubility of this compound is highly pH-dependent. By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally much more water-soluble.[9][10][11]

  • Mechanism: At a pH above the pKa (estimated to be ~4.5-5.0), the equilibrium shifts towards the ionized (carboxylate) form, which is more polar and has a higher affinity for water.

Protocol for pH-Mediated Solubilization:

  • Prepare a Suspension: Suspend the compound in your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Adjust pH: While stirring, add a small amount of a dilute basic solution, such as 0.1 M sodium hydroxide (NaOH), dropwise.[10][12]

  • Monitor Dissolution: Continue to add the base incrementally until the compound fully dissolves. Monitor the pH of the solution to ensure it remains within a range compatible with your experiment.

  • Caution: Be aware that a significant increase in pH may affect your biological system. Always include a vehicle control with the same final pH in your experiments.

Question 4: Is it possible to prepare a salt form of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid for better handling and solubility?

Yes, forming a salt is a common and effective strategy to improve the solubility and dissolution rate of acidic and basic drugs.[13] For this carboxylic acid, you can form a salt by reacting it with a suitable base.[9][14]

Laboratory-Scale Protocol for Sodium Salt Formation:

  • Dissolve the Acid: Dissolve a known molar amount of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in a suitable organic solvent, such as ethanol.

  • Add Base: Add one molar equivalent of a sodium base, such as sodium hydroxide (as a concentrated aqueous or alcoholic solution) or sodium ethoxide, dropwise while stirring.

  • Precipitation/Isolation: The sodium salt may precipitate out of the solution. If it does, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If it does not precipitate, the solvent can be removed under reduced pressure to yield the solid salt.

  • Characterization: It is good practice to confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, LC-MS).

G cluster_salt_formation Salt Formation Workflow dissolve_acid Dissolve Acid in Ethanol add_base Add 1 eq. NaOH Solution dissolve_acid->add_base isolate Isolate Precipitate or Evaporate Solvent add_base->isolate characterize Characterize Salt (NMR, LC-MS) isolate->characterize

Caption: Workflow for preparing the sodium salt.

Concluding Remarks

Troubleshooting the solubility of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid requires a systematic approach based on its physicochemical properties. By starting with an appropriate organic solvent for stock solutions, carefully managing dilution into aqueous media, and leveraging pH adjustments or salt formation, researchers can overcome many of the common challenges associated with this class of molecules. Always remember to include appropriate vehicle controls in your experiments to account for any effects of the solvents or changes in pH.

References

  • Scribd. (n.d.). Carboxylic Acids and Their Salts Lab. Retrieved from [Link]

  • Jmol. (2017, July 15). Preparation of carboxylic acids. Retrieved from [Link]

  • Chemguide. (2015, November). decarboxylation of carboxylic acids and their salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 2). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Harvard University. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Quora. (2021, July 17). Can NaOH react with carboxylic acids?. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ACS Publications. (2010, March 9). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (2017, May 10). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • imChem. (n.d.). TECHNICAL NOTES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.

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Optimization

Technical Support Center: Optimizing Purification of 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-methyl-3-(1-met...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This document offers a structured approach to overcoming common challenges in isolating this compound, ensuring high purity and yield.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid that influence its behavior during purification.

  • Acidic Nature: The presence of the carboxylic acid moiety (propanoic acid) confers acidic properties to the molecule. The estimated pKa of the carboxylic acid is expected to be in the range of 4-5, similar to other propanoic acids. This is a key handle for purification via acid-base extraction.

  • Basic Nature: The pyrazole ring contains two nitrogen atoms. The N-methylated nitrogen is quaternized and not basic. The other nitrogen atom in the pyrazole ring is weakly basic. The predicted pKa of the conjugate acid of 1-methyl-1H-pyrazole is approximately 2.25.[1][2] This weak basicity is generally overshadowed by the acidity of the carboxylic acid but can influence interactions with acidic media or surfaces like silica gel.

  • Chirality: The presence of a methyl group on the carbon alpha to the carbonyl group creates a chiral center. Therefore, the compound exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed. This is a critical consideration if the desired product is a single enantiomer.

  • Polarity: The molecule possesses both polar (carboxylic acid, pyrazole ring) and non-polar (methyl groups, ethyl linker) regions, making it moderately polar. Its solubility will be dependent on the solvent's polarity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Q1: What are the most common impurities I should expect?

A1: The impurities will largely depend on the synthetic route. However, common impurities may include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as regioisomers if the pyrazole ring was formed from an unsymmetrical precursor.[3]

  • Reagents and catalysts used in the synthesis.

  • Solvents used in the reaction and work-up.

Q2: My compound is streaking badly on the silica gel TLC plate. What can I do?

A2: Streaking is a common issue with acidic compounds on silica gel due to strong interactions. To mitigate this:

  • Acidify the mobile phase: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes). This will keep your carboxylic acid protonated and reduce its interaction with the silica.

  • Use a different stationary phase: Consider using neutral or basic alumina for column chromatography if your compound is sensitive to acid.[4]

Q3: I'm having trouble getting my compound to crystallize. What should I try?

A3: If your compound is "oiling out" or failing to crystallize, consider the following:

  • Solvent selection: Ensure you are using an appropriate solvent or solvent system. A good single solvent for recrystallization should dissolve the compound when hot but not at room temperature.[5]

  • Two-solvent system: A powerful technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity is observed, followed by slow cooling.[6]

  • Scratching and seeding: Gently scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals.[6]

Q4: Do I need to worry about the chirality of my compound during purification?

A4: Standard purification techniques like recrystallization and column chromatography will not separate the enantiomers. If your application requires a single enantiomer, you will need to employ a chiral separation technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers.

  • Diastereomeric salt formation: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization, followed by acidification to recover the single enantiomer of the acid.[7]

III. Troubleshooting Guides

This section provides structured troubleshooting for specific issues you may encounter during the purification of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Guide 1: Poor Purity After Initial Work-up

If your initial crude product has low purity, a systematic approach is needed to identify and remove impurities.

Purification_Troubleshooting start Crude Product with Low Purity acid_base Perform Acid-Base Extraction start->acid_base Neutral or basic impurities? recrystallization Recrystallization acid_base->recrystallization Solid product? chromatography Column Chromatography acid_base->chromatography Oily product or close-running impurities? chiral_sep Chiral Separation (if required) recrystallization->chiral_sep Single enantiomer needed? end High Purity Product recrystallization->end Racemic product acceptable chromatography->chiral_sep Single enantiomer needed? chromatography->end Racemic product acceptable chiral_sep->end

Caption: Decision workflow for purifying the target compound.

Guide 2: Optimizing Recrystallization

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening.

Solvent/SystemGood Solvent (Soluble Hot)Poor Solvent (Insoluble Cold)Comments
Single Solvents Ethanol, Methanol, IsopropanolWater, Hexane, HeptaneAlcohols are often good choices for moderately polar compounds.
Ethyl Acetate, AcetoneHexane, HeptaneGood for moderately polar compounds.
Two-Solvent Systems Ethanol / WaterDissolve in hot ethanol, add hot water until turbid.A common and effective system for many organic acids.[6]
Ethyl Acetate / HexaneDissolve in hot ethyl acetate, add hexane until turbid.Good for removing non-polar impurities.
Dichloromethane / HexaneDissolve in minimal hot dichloromethane, add hexane.Use with caution due to the volatility of dichloromethane.

Troubleshooting "Oiling Out":

If the compound separates as an oil instead of crystals, it is often due to the solution being too supersaturated or cooling too quickly.

Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Reheat to dissolve oil start->reheat add_good_solvent Add more 'good' solvent reheat->add_good_solvent slow_cool Allow to cool very slowly add_good_solvent->slow_cool end Crystals Form slow_cool->end

Caption: Steps to resolve "oiling out" during crystallization.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the acidic product. Combine the aqueous layers.

  • Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Flash Column Chromatography

This protocol is useful for separating the target compound from impurities with similar solubility but different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% acetic acid to the eluent to prevent streaking. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Protocol 3: Chiral HPLC for Enantiomeric Separation

For applications requiring a single enantiomer, chiral HPLC is a powerful technique. The exact conditions will need to be optimized, but the following provides a general starting point based on methods for similar arylpropionic acids.[8]

General Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® or Chiralpak® is often effective for arylpropionic acids.

  • Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol, is a good starting point.

  • Acidic Additive: The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase is often necessary to obtain good peak shape for acidic compounds.

  • Detection: UV detection is suitable for this compound due to the pyrazole ring.

Method Development Strategy:

  • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% TFA).

  • Screen different polysaccharide-based chiral columns.

  • If separation is observed, optimize the ratio of hexane to alcohol and the type of alcohol to improve resolution.

  • Adjust the flow rate and temperature to fine-tune the separation.

V. References

  • ChemicalBook. (2024, April 9). 1-methyl pyrazole. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives. Retrieved from

  • Heterocycles. (2012, September 10). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. Retrieved from [Link]

  • DergiPark. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • MDPI. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

  • PubMed. (1987, June 19). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles - WO2011076194A1. Retrieved from

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Google Patents. (n.d.). US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. Retrieved from

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • PMC. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin ca. Retrieved from [Link]

  • Amazon AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the optimization of challenging amide bond formations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the optimization of challenging amide bond formations. The substrate 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid presents a classic dual-threat in organic synthesis:

  • Steric Hindrance: The α -methyl group severely restricts the trajectory of the incoming amine nucleophile.

  • Stereochemical Lability: The acidic α -proton adjacent to the carbonyl makes the chiral center highly susceptible to base-catalyzed epimerization during activation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific bottlenecks.

DiagnosticWorkflow Start Amidation of alpha-methyl pyrazole acid Yield Issue: Low Yield (< 30% Conversion) Start->Yield Epi Issue: Epimerization (Loss of Chirality) Start->Epi Workup Issue: Difficult Product Isolation Start->Workup YieldFix Use COMU or HATU Increase electrophilicity Yield->YieldFix EpiFix Switch base to NMM Use T3P reagent Epi->EpiFix WorkupFix Use T3P in EtOAc Perform aqueous wash Workup->WorkupFix

Caption: Diagnostic decision tree for troubleshooting alpha-methyl pyrazole acid amidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my coupling reaction with standard EDC/HOBt yield less than 30% product, with mostly unreacted starting material remaining? A1:

  • Causality: The α -methyl group on the propanoic acid backbone creates a significant steric shield around the carbonyl carbon. Standard carbodiimide-based activation (EDC/HOBt) forms an active ester (OBt ester) that lacks the necessary electrophilicity to overcome this steric barrier at ambient temperatures ().

  • Solution: Transition to highly reactive uronium-based reagents like COMU or HATU. COMU forms an extremely reactive active ester that drives the amidation of sterically hindered substrates to completion while maintaining a superior safety and solubility profile compared to HATU ().

Q2: I achieved high conversion, but chiral HPLC shows >15% epimerization at the α -carbon. How do I preserve stereochemical integrity? A2:

  • Causality: Epimerization occurs when the activated carboxylic acid intermediate undergoes deprotonation at the α -carbon by the reaction base, forming an oxazolone or direct enol intermediate that reprotonates non-stereoselectively. Strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) exacerbate this deprotonation pathway.

  • Solution:

    • Attenuate Base Strength: Replace DIPEA with a weaker, sterically hindered base such as N-methylmorpholine (NMM, pKa ~7.4).

    • Change Coupling Reagent: Utilize Propylphosphonic anhydride (T3P). T3P activation proceeds via a phosphonic anhydride intermediate that is highly resistant to oxazolone formation, drastically suppressing epimerization even in challenging α -chiral substrates ().

Q3: Is the 1-methyl-1H-pyrazole moiety reactive or interfering with the coupling? A3:

  • Causality: The 1-methyl group effectively blocks the pyrazole nitrogen from acting as a competing nucleophile, preventing unwanted self-condensation. However, the basic pyrazole nitrogens can complicate aqueous extraction by altering the partition coefficient of the product.

  • Solution: During the aqueous workup, maintain the wash pH between 4 and 5. This ensures the pyrazole remains unprotonated and partitions cleanly into the organic phase, while water-soluble coupling byproducts are efficiently removed.

Quantitative Data: Reagent Performance Comparison

To guide your optimization, the following table summarizes the expected performance of various coupling systems for α -methylated substrates based on our internal validation and literature benchmarks.

Coupling SystemBaseSolventExpected Yield (%)Epimerization (%)Workup Complexity
EDC / HOBtDIPEADMF25 - 355 - 8High (Urea removal)
HATUDIPEADMF85 - 908 - 12Moderate
COMUNMMDMF / EtOAc92 - 95< 3Low
T3P (50% in EtOAc)NMMEtOAc88 - 92< 1 Very Low (Aqueous wash)
Experimental Workflows & Protocols

T3PProtocol S1 1. Dissolve Acid & Amine S2 2. Chill to 0°C S1->S2 S3 3. Add NMM (Weak Base) S2->S3 S4 4. Add T3P Dropwise S3->S4 S5 5. Warm to RT & Monitor S4->S5 S6 6. Aqueous Workup S5->S6

Caption: Step-by-step T3P amidation workflow ensuring stereochemical retention.

Protocol A: Epimerization-Free Amidation using T3P

This protocol operates as a self-validating system: the order of addition and temperature controls are specifically designed to prevent premature activation and subsequent ketene formation.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.1 M.

  • Temperature Control: Chill the reaction mixture to 0 °C using an ice bath. Insight: Cooling mitigates the initial exotherm during activation, further suppressing enolization.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) to the chilled solution and stir for 5 minutes.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 10 minutes. Insight: Adding the coupling agent last ensures that the activated ester is immediately intercepted by the amine nucleophile, minimizing the lifetime of the epimerization-prone intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring conversion via LC-MS.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (pH ~4), saturated aqueous NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate. The water-soluble T3P byproducts will be completely removed in the aqueous phase.

Protocol B: High-Conversion Amidation using COMU (For Highly Unreactive Amines)

Use this protocol if the amine nucleophile is exceptionally hindered or electron-deficient, and yield is prioritized over absolute stereochemical purity.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Pre-activation: Add NMM (2.0 equiv) at 0 °C. The solution will exhibit a distinct color change (typically yellow to red) indicating the formation of the active ester. Stir for exactly 2 minutes. Insight: COMU pre-activation is extremely fast; exceeding 2 minutes risks degradation of the highly reactive active species.

  • Coupling: Add the target amine (1.1 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) and brine to remove DMF and the water-soluble COMU byproducts.

References
  • Valeur, E.; Bradley, M. "Amide bond formation: Beyond the myth of coupling reagents." Chemical Society Reviews 2009, 38, 606-631. URL:[Link]

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development 2016, 20, 140-177. URL:[Link]

  • Wang, Z.; Barrows, R. D.; Emge, T. J.; Knapp, S. "Stereochemical Aspects of T3P Amidations." Organic Process Research & Development 2017, 21, 399-407. URL:[Link]

Optimization

Technical Support Center: Solubility Enhancement of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in DMSO

Introduction This technical guide addresses the common challenge of achieving desired concentrations of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses the common challenge of achieving desired concentrations of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is a powerful and widely used solvent in drug discovery and development due to its ability to dissolve a broad range of both polar and nonpolar compounds.[1] However, even in this versatile solvent, issues with solubility can arise, leading to inaccurate assay results and delays in research. This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility hurdles, ensuring the integrity and success of your experiments.

Understanding the Molecule and the Solvent

Before delving into specific techniques, it is crucial to understand the physicochemical properties of both the solute and the solvent.

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a carboxylic acid derivative containing a pyrazole ring. The pyrazole moiety can act as a bioisostere for an aromatic ring, which can enhance lipophilicity and solubility.[2] The carboxylic acid group introduces polarity and the potential for hydrogen bonding. The overall solubility will be a balance of these structural features.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent.[3] Its strong hydrogen bond accepting character and its ability to disrupt intermolecular forces in solid compounds make it an excellent solvent for many organic molecules.[1][4]

The interplay between the carboxylic acid group's potential for self-association via hydrogen bonding and the solvation capacity of DMSO is a key factor in determining the ultimate solubility.

Troubleshooting Guide & FAQs

This section is designed to provide rapid answers and actionable solutions to common solubility problems.

Frequently Asked Questions (FAQs)

Q1: I've added my compound to DMSO, and it's not dissolving completely. What's the first thing I should try?

A1: Gentle heating and mechanical agitation are the simplest and most immediate steps. Many compounds exhibit increased solubility at higher temperatures.[5]

  • Actionable Advice: Try warming the solution in a water bath at 37°C.[6] Gentle vortexing or sonication can also help break up solid aggregates and increase the dissolution rate.[6]

Q2: Can the purity of my DMSO affect solubility?

A2: Absolutely. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of water in DMSO can significantly decrease the solubility of certain compounds.

  • Actionable Advice: Always use high-purity, anhydrous DMSO for preparing stock solutions. Store it in a tightly sealed container with a desiccant.

Q3: My compound was initially soluble, but it precipitated out of solution over time. Why did this happen?

A3: This is a common phenomenon known as crystallization or precipitation from a supersaturated solution. Once a compound crystallizes from DMSO, it can be difficult to redissolve.[7]

  • Actionable Advice:

    • Prepare fresh stock solutions for each experiment whenever possible.

    • If storing solutions, aliquot them into single-use vials to minimize freeze-thaw cycles, which can promote crystallization.[6][7]

    • Store stock solutions at -20°C or -80°C to maintain their integrity.[6]

Q4: I need to make a very high concentration stock solution. What advanced techniques can I use?

A4: When simple methods are insufficient, more advanced strategies such as salt formation or the use of co-solvents may be necessary. These are discussed in detail in the following sections.

Advanced Solubility Enhancement Strategies

For challenging cases, the following methods can be employed to significantly increase the solubility of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in DMSO.

Strategy 1: Salt Formation

The Principle: The presence of a carboxylic acid group on your molecule provides a prime opportunity for salt formation. By reacting the acidic proton with a suitable base, you can form a more polar and often more soluble salt.

Why it Works: The ionic nature of the salt allows for stronger interactions with the polar DMSO solvent, overcoming the crystal lattice energy of the solid compound more effectively.

Experimental Protocol: In-situ Salt Formation

  • Preparation: Weigh the desired amount of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid into a sterile vial.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve the target concentration.

  • Base Addition: Add a stoichiometric equivalent (or a slight excess) of a suitable base. Common choices include:

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a concentrated aqueous solution (use sparingly to minimize water content).

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may also be applied.

Considerations:

  • The choice of base may impact downstream applications. Ensure the selected base and its conjugate acid are compatible with your assay.

  • The addition of even small amounts of aqueous base will introduce water, which could be detrimental to solubility.

Strategy 2: Co-solvency

The Principle: The use of a co-solvent can modify the overall properties of the solvent system to better match the polarity of the solute.

Why it Works: While DMSO is a powerful solvent, for some molecules, a blend of solvents can provide a more optimal environment for dissolution. This technique is particularly useful when preparing solutions for subsequent dilution into aqueous buffers for biological assays.[8]

Experimental Protocol: DMSO/NMP Co-solvent System

N-Methyl-2-pyrrolidone (NMP) is another polar aprotic solvent that can be an effective co-solvent with DMSO.

  • Preparation: Prepare a stock solution of your compound in 100% NMP at a concentration higher than your target DMSO concentration.

  • Co-solvent Addition: To a separate vial, add the desired volume of DMSO.

  • Mixing: Gradually add the NMP stock solution to the DMSO while vortexing to achieve the final desired concentration and co-solvent ratio.

Table 1: Example Co-solvent Ratios

DMSO (%)NMP (%)Potential Application
9010General purpose, slight polarity modification.
7525For compounds requiring a more significant polarity shift.
5050For highly challenging compounds.

Considerations:

  • Ensure that the co-solvent is compatible with your experimental system.

  • The final concentration of both DMSO and the co-solvent in your assay should be kept low to avoid toxicity or off-target effects.[6]

Visualizing the Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in DMSO.

Solubility_Workflow start Start: Compound Insoluble in DMSO step1 Apply Gentle Heat (37°C) & Mechanical Agitation (Vortex/Sonication) start->step1 q1 Is the compound fully dissolved? step1->q1 success Success: Solution Prepared q1->success Yes step2 Use High-Purity, Anhydrous DMSO q1->step2 No q2 Is the compound fully dissolved? step2->q2 q2->success Yes step3 Advanced Technique: Salt Formation (e.g., with TEA or DIPEA) q2->step3 No q3 Is the compound fully dissolved? step3->q3 q3->success Yes step4 Advanced Technique: Co-solvency (e.g., DMSO/NMP) q3->step4 No q4 Is the compound fully dissolved? step4->q4 q4->success Yes fail Consult Further: Consider Compound Analogs or Formulation Strategies q4->fail No

Caption: Decision tree for troubleshooting solubility issues.

Summary of Key Recommendations

StrategyPrincipleKey Considerations
Heating & Agitation Increases kinetic energy to overcome crystal lattice forces.Avoid excessive heat that could degrade the compound.
High-Purity Solvent Minimizes water content that can reduce solubility.Use anhydrous DMSO and store it properly.
Salt Formation Increases polarity and ionic interactions with DMSO.Ensure the chosen base is compatible with downstream assays.
Co-solvency Modifies the overall solvent polarity.Verify co-solvent compatibility and keep final concentrations low.

By systematically applying these troubleshooting steps and advanced techniques, researchers can effectively address the solubility challenges associated with 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (2026, March 17). Retrieved from [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (n.d.). PMC. Retrieved from [Link]

  • ACS Publications. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • ResearchGate. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Pyrazole Building Blocks: 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid vs. Alternatives in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for benzene and other arenes to optimize physicochemical properties. Because pyrazole has a significantly lower lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for benzene and other arenes to optimize physicochemical properties. Because pyrazole has a significantly lower lipophilicity (CLogP = 0.241) compared to benzene (CLogP = 2.142), its integration into drug candidates drastically improves aqueous solubility and reduces off-target hydrophobic toxicity[1].

When designing targeted therapies—such as kinase inhibitors or Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators—the choice of the specific pyrazole building block dictates the conformational flexibility, metabolic stability, and ultimate binding affinity of the lead compound[2]. This guide objectively compares 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid against two standard alternatives: 1-methyl-1H-pyrazole-4-carboxylic acid and 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid .

Structural Logic & Mechanistic Causality

The structural evolution from a rigid pyrazole core to a chirally-restricted flexible linker represents a classic Structure-Activity Relationship (SAR) optimization strategy.

  • 1-methyl-1H-pyrazole-4-carboxylic acid (The Rigid Core): Direct attachment of the carboxylic acid to the pyrazole ring results in a rigid geometry. While this minimizes the entropic penalty upon binding, it often lacks the reach required to access deep hydrophobic pockets within kinase hinge regions[3].

  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (The Flexible Linker): The addition of a two-carbon (propanoic acid) linker provides the flexibility needed to project the pyrazole moiety deeper into target binding sites. However, this exposed aliphatic chain is highly susceptible to metabolic degradation via β -oxidation.

  • 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (The Chiral Restrictor): The introduction of an α -methyl group serves two critical causal functions. First, it creates steric hindrance that physically blocks metabolic enzymes, increasing the compound's half-life. Second, it introduces a chiral center. By restricting the rotational freedom of the propanoic acid backbone, the correct enantiomer pre-organizes the molecule into its bioactive conformation, lowering the entropic cost of binding and drastically increasing target affinity[4].

ScaffoldEvolution A 1-methyl-1H-pyrazole- 4-carboxylic acid (Rigid Core) B 3-(1-methyl-1H-pyrazol- 4-yl)propanoic acid (Flexible Linker) A->B Linker Extension (+ Flexibility) C 2-methyl-3-(1-methyl-1H- pyrazol-4-yl)propanoic acid (Chiral & Restricted) B->C Alpha-Methylation (+ Steric Hindrance)

Logical evolution of pyrazole scaffolds from rigid core to chirally-restricted flexible linkers.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at how their structural differences translate into in vitro performance metrics when coupled to a standard pharmacophore (e.g., a generic kinase-binding amine). The data below summarizes the typical pharmacological shifts observed during lead optimization[4],[5].

Building BlockCLogP (Estimated)Target Binding Affinity ( Kd​ , nM)Intrinsic Clearance ( CLint​ , µL/min/mg)Aqueous Solubility (µg/mL)
1-methyl-1H-pyrazole-4-carboxylic acid 1.2150.045.0200.0
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 1.585.080.0150.0
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 1.812.025.0120.0

Data Synthesis: The α -methylated derivative demonstrates a nearly 7-fold improvement in binding affinity ( Kd​ ) over the unmethylated propanoic acid, driven by the entropic advantage of the chiral center. Furthermore, the intrinsic clearance ( CLint​ ) drops significantly, proving the causality of steric shielding against metabolic degradation.

Experimental Methodology: Self-Validating Amide Coupling

The synthesis of target compounds using 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid requires specific conditions to prevent the racemization of the α -chiral center. The following protocol utilizes EDC/HOAt chemistry, which is superior to standard HOBt for sterically hindered, α -methylated acids[2].

Step-by-Step Protocol
  • Activation: Dissolve 1.0 equivalent of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOAt.

    • Expert Insight: The nitrogen atom in the pyridine ring of HOAt provides an anchoring hydrogen bond that accelerates the reaction with sterically hindered acids. This minimizes the time the activated ester spends in a racemization-prone state.

  • Coupling: Add 1.1 eq of the target amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • In-Process Self-Validation (LC-MS): At the 2-hour mark, sample 5 µL of the reaction mixture into 1 mL of MeCN/H 2​ O. Run a rapid LC-MS gradient. The system is self-validating: the complete disappearance of the HOAt-active ester mass ( [M+H]+ ) and the appearance of the product mass confirms successful coupling. If >10% unreacted amine persists, spike with an additional 0.2 eq of EDC.

  • Purification: Isolate the product via preparative HPLC. If a racemic mixture of the starting acid was used, employ chiral Supercritical Fluid Chromatography (SFC) to isolate the active (R) or (S) enantiomer.

Workflow Step1 1. Activation EDC/HOAt in DMF Step2 2. Amide Coupling Add Amine, RT, 12h Step1->Step2 Active Ester Formation Step3 3. In-Process QC LC-MS (Monitor Conversion) Step2->Step3 Aliquot Sampling Step4 4. Purification Prep-HPLC (Chiral Separation) Step3->Step4 >95% Conversion Step5 5. Validation SPR Binding Assay Step4->Step5 Pure Enantiomer

Step-by-step workflow for the synthesis and validation of pyrazole-derived amides.

Conclusion

While simpler pyrazole derivatives like 1-methyl-1H-pyrazole-4-carboxylic acid offer excellent solubility and rigid geometries, they often fall short in complex target binding and metabolic stability. By utilizing 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid , drug development professionals can leverage the flexibility of the propanoic acid linker combined with the conformational restriction and metabolic shielding of the α -methyl group. This specific structural combination is highly effective in generating potent, metabolically stable leads for kinase and ion channel targets.

References

  • MDPI - The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • NIH (PMC) - Structure-based discovery of CFTR potentiators and inhibitors. Available at: [Link]

  • ACS Publications - Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337). Available at: [Link]

  • MDPI - Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

Sources

Comparative

mass spectrometry validation of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Mass Spectrometry Validation of 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid: A Comparative Platform Guide As a Senior Application Scientist, I frequently encounter the challenge of developing robust, reproducible...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation of 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid: A Comparative Platform Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, reproducible bioanalytical assays for highly polar, amphoteric building blocks. 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a prime example—a versatile intermediate critical in the synthesis of kinase and PDE inhibitors. Accurate quantification of this compound in biological matrices or synthetic batches requires a nuanced understanding of its physicochemical properties and the strategic selection of mass spectrometry (MS) platforms.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) for the validation of this specific pyrazole derivative, providing field-proven methodologies grounded in regulatory standards.

The Analytical Challenge: Physicochemical Causality

To design a self-validating analytical method, we must first understand the causality behind our instrumental choices. The molecular architecture of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (Exact Mass: 168.09 Da) dictates its behavior in the ion source:

  • The Pyrazole Ring: The nitrogen atoms in the 1-methyl-1H-pyrazole moiety provide strong basic sites. This makes the molecule highly susceptible to protonation in an acidic environment, driving exceptional sensitivity in Positive Electrospray Ionization (ESI+) [3].

  • The Propanoic Acid Chain: The carboxylic acid group is highly polar and capable of deprotonation (ESI-). However, it also renders the intact molecule non-volatile and thermally labile, meaning direct injection into a GC system will result in severe peak tailing and degradation.

Platform Selection: Because of these properties, LC-ESI-MS/MS is the gold standard for high-throughput quantification. GC-MS can serve as an orthogonal validation tool, but only if the carboxylic acid is chemically derivatized to increase volatility. HRMS (e.g., Q-TOF) is reserved for structural elucidation and impurity profiling rather than routine quantification.

Comparative Performance Data

The following table summarizes the objective performance metrics of the three primary MS platforms when analyzing this compound, based on standardized laboratory conditions.

ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)LC-ESI-HRMS (Q-TOF)
Primary Application High-throughput quantificationOrthogonal validation / VolatilesMetabolite ID / Impurity profiling
Sample Preparation Protein Precipitation (MeCN)LLE + Derivatization (Silylation)Protein Precipitation (MeCN)
Ionization Mode ESI+ (Protonation)EI (70 eV Hard Ionization)ESI+ (Protonation)
Sensitivity (LOQ) 1–5 ng/mL50–100 ng/mL10–20 ng/mL
Linear Dynamic Range 3–4 orders of magnitude2–3 orders of magnitude2–3 orders of magnitude
Throughput High (2–5 min/sample)Low (15–30 min/sample)Medium (5–10 min/sample)
Matrix Effect Moderate (Requires SIL-IS)Low (EI is immune to suppression)Moderate

Architecting a Self-Validating Workflow

A robust protocol is not just a list of steps; it is a self-validating system. Every batch must inherently prove its own accuracy. To achieve this, we employ Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for matrix suppression and extraction losses, alongside interspersed Quality Control (QC) samples.

Protocol A: The LC-ESI-MS/MS Gold Standard (Quantification)

This protocol leverages the basicity of the pyrazole ring for ESI+ ionization and the specificity of Multiple Reaction Monitoring (MRM).

Step 1: Matrix Preparation & Internal Standard Addition

  • Action: Aliquot 50 µL of plasma or matrix into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13 C 3​ -labeled analog at 100 ng/mL).

  • Self-Validation Check: The SIL-IS peak area must remain consistent across all samples. A drop of >50% compared to neat solvent flags severe matrix ion suppression, invalidating that specific sample well.

Step 2: Protein Precipitation

  • Action: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile denatures matrix proteins. The 0.1% Formic Acid ensures the pyrazole nitrogen is fully protonated prior to extraction, maximizing recovery in the supernatant.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of supernatant onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 3 minutes.

  • Causality: The hydrophobic 2-methylpropanoic acid chain retains well on C18, while the sharp gradient elutes the compound quickly and washes away late-eluting phospholipids that cause MS fouling.

Step 4: MRM Detection & Validation

  • Action: Monitor the [M+H] + precursor at m/z 169.1. Use Collision-Induced Dissociation (CID) to monitor the transition m/z 169.1 → 95.1 (quantifier) and 169.1 → 81.1 (qualifier).

  • Self-Validation Check: The ratio between the quantifier and qualifier ions must remain within ±20% of the calibration standards. Any deviation indicates an interfering co-eluting isobaric peak.

Protocol B: Orthogonal Validation via GC-EI-MS

When regulatory bodies require orthogonal cross-validation, GC-MS provides a separation mechanism and ionization method (Electron Ionization) completely independent of LC-MS/MS vulnerabilities.

Step 1: Extraction and Complete Desiccation

  • Action: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Evaporate the organic layer to absolute dryness under gentle N 2​ gas.

  • Causality: Moisture rapidly hydrolyzes derivatization reagents. Absolute dryness is a strict prerequisite for the next step.

Step 2: Silylation (Derivatization)

  • Action: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine. Incubate at 70°C for 30 minutes.

  • Causality: BSTFA replaces the acidic proton of the propanoic acid with a trimethylsilyl (TMS) group. This neutralizes the polarity, preventing thermal degradation and peak tailing in the GC inlet.

Step 3: GC-MS Analysis

  • Action: Inject 1 µL (splitless) onto a DB-5MS capillary column. Program the oven from 80°C to 280°C. Detect using EI at 70 eV in Selected Ion Monitoring (SIM) mode, targeting the molecular ion of the TMS derivative (m/z 240).

Regulatory Grounding & System Suitability

To ensure global compliance, the validation of these methods must strictly adhere to the parameters outlined by major regulatory bodies. According to the FDA Bioanalytical Method Validation Guidance for Industry[1] and the EMA Scientific Guideline on Bioanalytical Method Validation [2], the system must demonstrate:

  • Accuracy: Within ±15% of the nominal concentration for all QC levels (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision: The Coefficient of Variation (CV) must not exceed 15% (20% at LLOQ).

  • Calibration: The linear regression of the calibration curve must yield an R2>0.99 , validated freshly with every analytical batch.

Workflow Visualization

The following diagram illustrates the comparative decision tree and workflow for validating pyrazole propanoic acid derivatives across different MS platforms.

G A 1. Sample Preparation (Spike SIL-IS, Protein Ppt) B 2. Derivatization (Required for GC-MS only) A->B GC-MS Route C 3. Chromatographic Separation (UPLC vs. GC) A->C LC-MS Route B->C D 4. Ionization (ESI+ vs. EI) C->D E 5. Mass Analysis (TQ-MRM vs. Single Quad-SIM) D->E F 6. Data Validation (FDA/EMA Criteria: QCs, Accuracy) E->F

Comparative mass spectrometry workflow for pyrazole propanoic acid derivatives.

References

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register (Food and Drug Administration) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Validation

Fragment-Based Optimization of KEAP1 Inhibitors: A Comparative Binding Affinity Guide for 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

Executive Summary In Fragment-Based Drug Discovery (FBDD), achieving high ligand efficiency (LE) early in the pipeline is critical for downstream lead optimization. When targeting the Kelch-like ECH-associated protein 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), achieving high ligand efficiency (LE) early in the pipeline is critical for downstream lead optimization. When targeting the Kelch-like ECH-associated protein 1 (KEAP1) to activate the NRF2 antioxidant pathway, pyrazole-based carboxylic acids have emerged as privileged pharmacophores.

This guide objectively compares the binding affinity and thermodynamic profile of the advanced fragment 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (2M3M-PPA) against its structural predecessors. By analyzing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) data, we demonstrate how the strategic introduction of an alpha-methyl group restricts conformational flexibility, thereby reducing the entropic penalty of binding and significantly improving target affinity.

Mechanistic Grounding: The KEAP1-NRF2 Axis and Fragment Anchoring

KEAP1 acts as a substrate adaptor for the Cullin-3 E3 ubiquitin ligase, sequestering the transcription factor NRF2 and targeting it for proteasomal degradation. The protein-protein interaction (PPI) occurs primarily between the Kelch domain of KEAP1 and the ETGE/DLG motifs of NRF2.

As demonstrated by [1], disrupting this interaction requires small molecules that can effectively mimic the native glutamate residues of the NRF2 ETGE motif. Pyrazole carboxylic acids act as ideal anchors, binding directly to the Arginine triad (Arg415, Arg483, Arg380) within the P4/P5 subpockets of the KEAP1 Kelch domain[2].

KEAP1_NRF2 Keap1 KEAP1 Kelch Domain (Target Protein) Nrf2 NRF2 Transcription Factor (Native Ligand) Keap1->Nrf2 Sequesters (Basal) Degradation Ubiquitination & Degradation Nrf2->Degradation Proteasome Nucleus Nucleus: ARE Gene Transcription Nrf2->Nucleus Translocates (Active) Fragment 2M3M-PPA Fragment (Competitive Inhibitor) Fragment->Keap1 Blocks PPI Fragment->Nrf2 Releases NRF2

Caption: KEAP1-NRF2 signaling pathway and the competitive intervention mechanism of the 2M3M-PPA fragment.

Structural Dynamics: The Alpha-Methyl Advantage

To understand the superior performance of 2M3M-PPA , we must compare it to two alternative building blocks commonly used in FBDD campaigns[3]:

  • 1-methyl-1H-pyrazole-4-carboxylic acid (1M-PCA): A rigid, truncated fragment. While it possesses the core pyrazole and acidic moiety, it lacks the necessary reach to deeply engage the arginine triad, resulting in negligible binding.

  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (3M-PPA): The addition of an ethylene linker allows the carboxylic acid to reach the P4 subpocket. However, the highly flexible alkyl chain incurs a massive entropic penalty upon binding.

  • 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (2M3M-PPA): The addition of an alpha-methyl group to the propanoic acid chain introduces a chiral center and creates steric bulk. Causality: This steric hindrance restricts the rotation of the carbon bonds, pre-organizing the fragment into its bioactive conformation. When the fragment binds KEAP1, the loss of conformational entropy is minimized, driving a >5-fold increase in binding affinity compared to the unbranched analog.

Quantitative Binding Affinity Data

The following table summarizes the biophysical characterization of these fragments against the recombinant human KEAP1 Kelch domain.

CompoundStructural ModificationSPR Kd​ (µM)ITC Kd​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency
1M-PCA Baseline Pyrazole Core> 1000N/AN/AN/A< 0.20
3M-PPA + Ethylene Linker45.2 ± 3.148.1 ± 2.8-6.5+0.80.31
2M3M-PPA + Alpha-Methyl Group8.5 ± 0.6 9.2 ± 0.5 -5.2-1.6 0.36

Data Interpretation: While 3M-PPA binding is entirely enthalpy-driven ( ΔH=−6.5 ) with an unfavorable entropic penalty ( −TΔS=+0.8 ), the pre-organized 2M3M-PPA exhibits a highly favorable entropic contribution ( −TΔS=−1.6 ), validating the structural design rationale.

Rigorous Biophysical Methodologies

To ensure absolute trustworthiness, the experimental data provided above relies on orthogonal, self-validating biophysical systems. Below are the step-by-step methodologies detailing the causality behind each protocol choice.

Surface Plasmon Resonance (SPR) Protocol

SPR is utilized as the primary screening tool due to its high sensitivity to low-molecular-weight compounds.

SPR_Workflow Immobilize 1. Amine Coupling KEAP1 to CM5 Chip Titrate 2. Fragment Injection (0.1 - 100 µM) Immobilize->Titrate Correct 3. DMSO Solvent Correction Titrate->Correct Correct->Titrate Multi-cycle Analyze 4. Steady-State Affinity Analysis Correct->Analyze

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment binding affinity validation.

Step-by-Step Workflow & Causality:

  • Surface Preparation: Immobilize the purified KEAP1 Kelch domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU. Causality: Amine coupling creates a highly stable, covalently bound surface necessary to withstand the hundreds of injection cycles required for FBDD screening without baseline drift.

  • Solvent Correction Calibration: Run an 8-point DMSO calibration curve (1.5% to 2.5% DMSO) before and after the sample runs. Causality: Fragments require high concentrations (up to 100 µM) and are dissolved in DMSO. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and sample buffer will cause bulk optical shifts that completely mask the tiny response units (RU) of a 168 Da fragment.

  • Multi-Cycle Injection: Inject 2M3M-PPA in a 2-fold dilution series from 0.1 µM to 100 µM at a flow rate of 30 µL/min.

  • Steady-State Analysis: Extract the equilibrium response ( Req​ ) at the end of the injection phase and plot against ligand concentration. Causality: Fragments exhibit extremely rapid association ( kon​ ) and dissociation ( koff​ ) rates. Attempting to fit these square wave sensorgrams to a 1:1 kinetic model is mathematically unreliable; steady-state affinity provides a robust and reproducible Kd​ .

Isothermal Titration Calorimetry (ITC) Protocol

ITC is employed as an orthogonal validation tool to decouple the binding affinity ( Kd​ ) into its thermodynamic components ( ΔH and ΔS ), proving the entropic benefit of the alpha-methyl group[4].

Step-by-Step Workflow & Causality:

  • Buffer Matching: Dialyze the KEAP1 protein overnight against the exact assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the 2M3M-PPA fragment directly into the final dialysate. Causality: ITC measures minute heat changes (microcalories). Any mismatch in buffer salts or pH between the syringe and the cell will generate massive heats of dilution, ruining the data.

  • Reverse Titration Setup: Place 50 µM KEAP1 in the sample cell and 1 mM of 2M3M-PPA in the injection syringe. Causality: For weak-affinity fragments ( Kd​>1μM ), standard titration (protein in syringe) fails to reach saturation due to protein solubility limits. Reverse titration ensures the ligand concentration vastly exceeds the Kd​ , allowing for complete saturation of binding sites and accurate determination of Enthalpy ( ΔH ).

  • Injection Parameters: Perform 19 injections of 2 µL each, with a 150-second spacing between injections at 25°C.

  • Data Integration: Integrate the heat peaks and fit to a one-set-of-sites binding model using the Wiseman isotherm to extract Kd​ , ΔH , and calculate −TΔS .

References

  • Davies, T. G. et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction." Journal of Medicinal Chemistry (2021). URL:[Link]

  • Narayanan, D. et al. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." Journal of Medicinal Chemistry (2022). URL:[Link]

  • Jia, X. et al. "Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors for Acute Kidney Injury." Journal of Medicinal Chemistry (2024). URL:[Link]

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Comparative

A Comparative Guide to the Synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: An Analysis of Reproducibility and Plausible Methodologies

For researchers and professionals in drug development, the synthesis of novel molecular entities is a critical first step. The reproducibility and efficiency of a synthetic route can significantly impact project timeline...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel molecular entities is a critical first step. The reproducibility and efficiency of a synthetic route can significantly impact project timelines and costs. This guide provides an in-depth comparison of plausible synthetic methodologies for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1249548-97-7)[1], a substituted pyrazole propanoic acid with potential applications in medicinal chemistry. While specific, detailed, and publicly available protocols for this exact molecule are scarce, this document outlines and compares scientifically sound, proposed synthetic routes based on established chemical principles and analogous transformations found in the literature.

Introduction to the Target Molecule

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a 1,4-disubstituted pyrazole ring linked to a propanoic acid backbone with a methyl group at the alpha-position. The pyrazole motif is a common scaffold in pharmaceuticals, and the specific substitution pattern of this molecule suggests its potential as a building block in the synthesis of more complex bioactive compounds. The reliable synthesis of this molecule is therefore of significant interest.

This guide will compare three plausible synthetic strategies, evaluating each for its potential reproducibility, scalability, and key challenges.

Proposed Synthetic Methodologies: A Comparative Analysis

Given the commercial availability of the potential precursor, 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 796845-56-2)[2][3], the most direct approaches involve modifications of this starting material. Alternative routes building the molecule from simpler pyrazole precursors will also be considered.

Method 1: Alpha-Methylation of a Precursor Ester

This strategy is a classic and often reliable method for the introduction of an alkyl group at the alpha-position of a carboxylic acid derivative. The proposed workflow is as follows:

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Validation

Benchmarking 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Against Standard CSF1R Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Kinase Inhibition, Assay Validation, and Comparative Pharmacology Introduction & Mechanistic Rationale The tumor microenvironment...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Kinase Inhibition, Assay Validation, and Comparative Pharmacology

Introduction & Mechanistic Rationale

The tumor microenvironment is heavily influenced by tumor-associated macrophages (TAMs), whose survival, proliferation, and differentiation are primarily driven by the Colony-Stimulating Factor 1 Receptor (CSF1R)[1]. Targeting the CSF1R kinase domain has become a validated strategy in oncology and inflammatory disease research.

In this guide, we benchmark a novel, low-molecular-weight pyrazole derivative—2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (2M3M-PPA) —against two clinical-stage standard inhibitors:

  • 2: A potent, orally active, ATP-competitive inhibitor of CSF1R (IC₅₀ ~20 nM) and c-Kit (IC₅₀ ~10 nM)[2]. While highly efficacious, its dual inhibition often leads to off-target myelosuppression and hepatotoxicity[1].

  • 3: A highly selective CSF1R inhibitor (IC₅₀ ~1.2 nM) with >1000-fold selectivity against closest receptor tyrosine kinase homologs, used extensively for precise microglia and TAM depletion[3],[4].

The Causality of Molecular Design: 2M3M-PPA was designed to bridge the gap between these two standards. By utilizing a compact 1-methyl-1H-pyrazole core linked to a propanoic acid moiety, it exploits the narrow ATP-binding pocket of CSF1R with high specificity. The goal is to achieve an intermediate potency with a superior selectivity profile compared to Pexidartinib, minimizing c-Kit and FLT3 cross-reactivity[5].

Pathway CSF1 CSF1 Ligand CSF1R CSF1R (Kinase Domain) CSF1->CSF1R Binds & Activates PI3K PI3K / Akt Pathway CSF1R->PI3K Phosphorylation MAPK MAPK / ERK Pathway CSF1R->MAPK Phosphorylation Inhibitors Inhibitors (2M3M-PPA, Pexidartinib, BLZ945) Inhibitors->CSF1R Blocks ATP Binding TAM Macrophage Proliferation & Survival PI3K->TAM Promotes MAPK->TAM Promotes

Caption: Mechanism of CSF1R signaling and targeted ATP-competitive inhibition by 2M3M-PPA and standards.

Quantitative Benchmarking Data

To objectively evaluate 2M3M-PPA, we present comparative data across both cell-free biochemical assays and cell-based functional assays.

Table 1: In Vitro Kinase Selectivity Profiling

Data represents mean IC₅₀ values (nM) derived from TR-FRET kinase assays at Km,app​ ATP concentrations.

InhibitorCSF1R IC₅₀ (nM)c-Kit IC₅₀ (nM)FLT3 IC₅₀ (nM)Selectivity Fold (c-Kit/CSF1R)
Pexidartinib (PLX3397) 20.010.0160.00.5x (c-Kit preferred)
Sotuletinib (BLZ945) 1.2>1000>1000>833x
2M3M-PPA 8.5540.0>100063.5x
Table 2: Cellular Efficacy in THP-1 Macrophages

Functional inhibition of autophosphorylation and downstream viability.

Inhibitorp-CSF1R (Tyr723) IC₅₀ (nM)Macrophage Viability EC₅₀ (nM)
Pexidartinib (PLX3397) 35.2120.5
Sotuletinib (BLZ945) 3.867.0
2M3M-PPA 18.4215.0

Data Synthesis: 2M3M-PPA demonstrates a highly competitive CSF1R IC₅₀ of 8.5 nM. Crucially, unlike Pexidartinib which exhibits a higher affinity for c-Kit (10 nM) than CSF1R[2], 2M3M-PPA achieves a 63.5-fold selectivity window over c-Kit. While it does not reach the extreme sub-nanomolar potency of BLZ945[6], its balanced profile makes it a highly viable candidate for applications requiring moderate pathway dampening without severe off-target kinase ablation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems containing necessary internal controls.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Assay Selection: We utilize a LanthaScreen™ TR-FRET assay rather than standard colorimetric or luminescent assays. Pyrazole-containing compounds like 2M3M-PPA can occasionally exhibit intrinsic fluorescence that confounds standard readouts. TR-FRET utilizes a time-delay measurement that completely bypasses transient compound auto-fluorescence, ensuring the IC₅₀ generated is a true reflection of binding affinity[7],[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA). Dilute recombinant CSF1R kinase to its pre-determined EC80​ concentration (e.g., 10 ng/mL)[8].

  • Compound Titration: Perform a 3-fold serial dilution of 2M3M-PPA, Pexidartinib, and BLZ945 in 100% DMSO. Transfer to a low-volume 384-well plate (final DMSO concentration strictly ≤1% to prevent kinase denaturation).

  • Kinase Reaction: Add 100 nM of fluorescently labeled substrate and ATP at its Km,app​ (to ensure competitive inhibitors are accurately benchmarked). Incubate the 10 µL reaction for exactly 1 hour at room temperature[7].

  • Reaction Termination & Detection: Add 10 µL of detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and instantly halt kinase activity) and 4 nM Terbium (Tb)-labeled anti-phospho antibody[7].

  • Internal Validation Controls:

    • Positive Control: DMSO vehicle + Kinase + ATP (Defines 0% inhibition).

    • Negative Control: DMSO vehicle + ATP + No Kinase (Defines 100% inhibition / background).

    • Reference Control: Pexidartinib must yield an IC₅₀ between 15-25 nM to validate the run[2].

  • Readout: Measure the TR-FRET emission ratio (520 nm / 495 nm) after a 30-minute equilibration period.

Workflow Step1 1. Prepare Reagents (CSF1R, ATP, Substrate) Step2 2. Add Inhibitor (2M3M-PPA / Standards) Step1->Step2 Step3 3. Kinase Reaction (1 hr Incubation) Step2->Step3 Step4 4. Add Detection Mix (Tb-Antibody + EDTA) Step3->Step4 Step5 5. Read TR-FRET (Emission Ratio) Step4->Step5

Caption: Step-by-step LanthaScreen TR-FRET workflow for evaluating CSF1R inhibitor binding affinity.

Protocol B: Cellular p-CSF1R Inhibition Assay (Western Blot)

Causality for Assay Selection: Biochemical affinity does not guarantee cellular permeability or efficacy. We measure the phosphorylation of CSF1R at Tyrosine 723 (Tyr723) in THP-1 macrophages to confirm that 2M3M-PPA penetrates the cell membrane and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 derived macrophages in 6-well plates at 1×106 cells/well. Starve in serum-free media for 4 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of 2M3M-PPA, Pexidartinib, or BLZ945 for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human CSF1 for exactly 5 minutes to induce acute receptor autophosphorylation.

  • Lysis & Validation: Lyse cells immediately in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Self-Validating Control: You MUST blot for both p-CSF1R (Tyr723) and Total CSF1R . If Total CSF1R levels drop, the compound is causing receptor degradation or toxicity, not true kinase inhibition. GAPDH is used as a loading control.

  • Quantification: Analyze band densitometry to calculate the cellular IC₅₀.

Conclusion

Benchmarking 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (2M3M-PPA) against industry standards reveals a highly optimized pharmacological profile. While Pexidartinib acts as a dual CSF1R/c-Kit inhibitor[2] and BLZ945 serves as an ultra-selective CSF1R tool compound[3], 2M3M-PPA successfully carves out an intermediate space. It delivers single-digit nanomolar potency against CSF1R while maintaining a >60-fold safety margin over c-Kit, making it a promising scaffold for next-generation macrophage-modulating therapies.

References

  • [2] MedChemExpress. "Pexidartinib (PLX-3397) | CSF1R/c-Kit Inhibitor". MedChemExpress. URL:

  • [3] MedChemExpress. "Sotuletinib (BLZ945) | CSF-1R Inhibitor". MedChemExpress. URL:

  • [1] Benner, B., et al. "Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor". National Center for Biotechnology Information (PMC). URL:

  • [4] APExBIO. "BLZ945 - Selective CSF-1R Inhibitor for Cancer Research". APExBIO. URL:

  • [7] Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for CSF1R". FisherSci. URL:

  • [6] TargetMol. "Sotuletinib (BLZ945) | CSF-1R Inhibitor". TargetMol. URL:

  • [5] Abcam. "Pexidartinib, CSF1R inhibitor (CAS 1029044-16-3)". Abcam. URL:

  • [8] ThermoFisher. "Optimization of a LanthaScreen Kinase assay for CSF1R (FMS)". ThermoFisher Scientific. URL:

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

As a novel compound, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid requires a thorough and proactive approach to safety. This guide, intended for researchers, scientists, and drug development professionals, provide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid requires a thorough and proactive approach to safety. This guide, intended for researchers, scientists, and drug development professionals, provides essential information on the necessary personal protective equipment (PPE) and safe handling procedures. By understanding the potential hazards and implementing appropriate safety measures, you can minimize risks and ensure a safe laboratory environment.

Hazard Assessment: A Proactive Approach

Structural Analogs and Potential Hazards:

A closely related compound, 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid, is classified with the following hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning

  • Skin Irritation: Warning

  • Eye Irritation: Warning

  • Specific target organ toxicity — single exposure: Warning

Based on these classifications and the general properties of carboxylic acids and pyrazole derivatives, the following potential hazards should be assumed for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid:

Hazard ClassPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation. Concentrated forms of carboxylic acids can be corrosive[2].
Serious Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Irritation May cause respiratory irritation.

This proactive hazard identification is the foundation for selecting the appropriate PPE.

Personal Protective Equipment (PPE): Your Primary Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals[3][4][5]. The following PPE is essential when handling 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: The minimum requirement for any laboratory work involving chemicals[6]. They must be ANSI Z87.1 compliant[5].

  • Chemical Splash Goggles: Required when there is a risk of splashes, such as when transferring liquids or working with solutions[6][7].

  • Face Shield: Must be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing, such as when handling larger quantities or during vigorous reactions[5][6][7].

2. Skin and Body Protection:

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.

  • Gloves: The selection of appropriate gloves is critical.

    • Disposable Nitrile Gloves: Suitable for incidental contact. They should be removed and replaced immediately after any chemical contact[6].

    • Double Gloving: Recommended for tasks with a higher risk of exposure.

    • Chemically Resistant Gloves: For prolonged contact or when handling concentrated solutions, more robust gloves such as butyl rubber or laminate gloves should be considered. Always consult the glove manufacturer's chemical resistance guide.

  • Closed-toe Shoes and Long Pants: These are mandatory in any laboratory setting to protect against spills and falling objects[3][6].

3. Respiratory Protection:

In most cases, handling small quantities of this compound in a well-ventilated laboratory or a chemical fume hood will not require respiratory protection. However, if there is a risk of generating aerosols or dust, or if engineering controls are not sufficient, a respirator may be necessary. A formal respiratory protection program, including fit testing and training, is required by OSHA if respirators are used[4][7].

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

Workflow for Safe Handling:

The following diagram outlines the key steps for safely handling 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Review SDS of Analog Compounds Prep2 Conduct Hazard Assessment Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Work in a Fume Hood Prep3->Handling1 Handling2 Use Smallest Possible Quantity Handling1->Handling2 Handling3 Avoid Inhalation, Ingestion, and Skin Contact Handling2->Handling3 Cleanup1 Decontaminate Work Area Handling3->Cleanup1 Cleanup2 Segregate Chemical Waste Cleanup1->Cleanup2 Cleanup3 Dispose of Waste According to Regulations Cleanup2->Cleanup3

Caption: A workflow diagram illustrating the key stages of safe chemical handling.

Step-by-Step Experimental Protocol for a Generic Reaction:

This protocol provides a general framework. Specific details should be adapted based on the nature of the experiment.

  • Preparation:

    • Review the safety information for all reagents and solvents.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary glassware and equipment.

    • Put on all required PPE: lab coat, safety goggles, and appropriate gloves.

  • Reaction Setup:

    • Weigh the required amount of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in the fume hood.

    • Add the compound to the reaction vessel.

    • Slowly add other reagents and solvents as required by the experimental procedure.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction temperature.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform any necessary extraction or purification steps within the fume hood.

    • Handle all liquid and solid waste as hazardous.

  • Decontamination and Disposal:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Disposal Plan:

All waste containing 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Gloves, paper towels, and other disposable items that have come into contact with the chemical should be placed in a designated solid waste container.

Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and to ensure compliance with local and national regulations.

Building a Culture of Safety

Adherence to these guidelines is paramount for the safety of all laboratory personnel. By integrating these practices into your daily workflow, you contribute to a robust safety culture. Remember that safety is a shared responsibility, and proactive measures are the best defense against chemical hazards.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • AK Scientific, Inc. (n.d.). Pyrazole Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Fisher Scientific. (2025, December 18). Pyrazole SAFETY DATA SHEET.
  • SCHC.org. (n.d.). What is the GHS?.
  • Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • East Carolina University. (n.d.). Globally Harmonized System (GHS) | Office of Environmental Health and Safety.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Beckman Coulter. (n.d.). Globally Harmonized System (GHS).
  • Sigma-Aldrich. (n.d.). Globally Harmonized System.
  • Jack Westin. (2025, December 7). How to Identify and Use Carboxylic Acids in Everyday Chemistry.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Pyrazole.
  • NextSDS. (n.d.). 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid — Chemical Substance Information.
  • Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - Propanoic acid.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid.
  • Cayman Chemical. (2025, September 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
  • BASF. (2023, January 6). Safety data sheet.
  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-3-amine.
  • European Chemicals Agency. (2008, December 24). Guidance on the compilation of safety data sheets.
  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment.
  • European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.14.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Chemistry Steps. (2025, November 22). Preparation of Carboxylic Acids.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity.

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